4-Methylmorpholine-borane
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H11BNO |
|---|---|
Molecular Weight |
111.96 g/mol |
InChI |
InChI=1S/C5H11NO.B/c1-6-2-4-7-5-3-6;/h2-5H2,1H3; |
InChI Key |
KXTGULZDUSATCW-UHFFFAOYSA-N |
Canonical SMILES |
[B].CN1CCOCC1 |
Origin of Product |
United States |
Foundational & Exploratory
4-Methylmorpholine-Borane: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of 4-methylmorpholine-borane (NMMB), a stable and selective reducing agent used in organic synthesis. This document details the chemical properties, a representative synthesis protocol, and the analytical data that define this versatile amine-borane complex.
Introduction
This compound (NMMB) is a coordination complex formed between the tertiary amine 4-methylmorpholine and borane (BH₃). This complexation stabilizes the otherwise pyrophoric and unstable borane gas, creating a white, crystalline solid that is easier and safer to handle in a laboratory setting. NMMB is primarily utilized as a mild and selective reducing agent for functional groups such as aldehydes and ketones. Its applications extend to the synthesis of fine chemicals, pharmaceuticals, and in specialized analytical techniques like the labeling of oligosaccharides for mass spectrometry.[1][2]
Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[1] It is significantly more stable in air compared to other borane complexes like borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·S(CH₃)₂). The key physical and chemical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₅H₁₄BNO | [1][2] |
| Molecular Weight | 114.98 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 42-45 °C | [1] |
| Purity | Typically ≥97% | [1] |
Synthesis of this compound
The synthesis of NMMB involves the reaction of a borane source with 4-methylmorpholine. Common borane sources include borane-tetrahydrofuran complex (BH₃·THF) for laboratory-scale preparations and gaseous diborane (B₂H₆) for industrial production. The nitrogen atom in 4-methylmorpholine donates its lone pair of electrons to the electron-deficient boron atom of borane, forming a stable dative bond.
Figure 1: Synthesis pathway of this compound.
The following is a representative laboratory-scale protocol for the synthesis of this compound.
Materials:
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
4-Methylmorpholine (NMM), anhydrous
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add 4-methylmorpholine (1.0 equivalent) dissolved in anhydrous THF.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add the borane-tetrahydrofuran complex solution (1.0 equivalent) dropwise from the dropping funnel to the 4-methylmorpholine solution over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) or by distillation under reduced pressure to yield the pure this compound complex as a white solid.
Figure 2: General experimental workflow for NMMB synthesis.
Characterization
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
| Technique | Parameter | Observed Value/Range | Reference |
| ¹¹B NMR | Chemical Shift (δ) | Broad singlet at -18 to -24 ppm | |
| ¹H NMR | Chemical Shift (δ) | ~ -0.6 ppm (broad, BH₃)~ 2.3 ppm (s, N-CH₃)Morpholine ring protons (multiplets) | |
| ¹³C NMR | Chemical Shift (δ) | Signals for morpholine carbons and the N-methyl carbon | |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~2300–2500 cm⁻¹ (B-H stretch) | |
| Mass Spectrometry | Molecular Ion (m/z) | 113 (observed) |
Note on Molecular Formula: While some databases may list variations, the correct molecular formula for the 1:1 complex of 4-methylmorpholine (C₅H₁₁NO) and borane (BH₃) is C₅H₁₄BNO.
Safety and Handling
This compound is a flammable solid and should be handled with care.[2] It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes, and prevent inhalation of dust.[2] Store the compound in a tightly sealed container in a cool, dry place away from ignition sources.
Conclusion
This compound is a valuable and stable borane complex with significant applications in organic synthesis as a mild reducing agent. The synthesis is straightforward, involving the reaction of 4-methylmorpholine with a suitable borane source. The identity and purity of the compound are readily confirmed by standard spectroscopic methods, particularly NMR and IR spectroscopy. Proper handling and storage procedures are essential to ensure safety in the laboratory.
References
4-Methylmorpholine-Borane: A Comprehensive Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylmorpholine-borane (NMMB) is a stable and selective reducing agent with significant applications in organic synthesis and bioconjugation chemistry. As a complex of the Lewis base 4-methylmorpholine and borane, it offers a safer and more manageable alternative to gaseous diborane. This guide provides an in-depth overview of its chemical properties, molecular structure, and key applications, with a focus on detailed experimental protocols and quantitative data to support laboratory research and development.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. It is a stable amine-borane complex that is soluble in a variety of organic solvents.[1]
| Property | Value | Reference |
| CAS Number | 15648-16-5 | [2] |
| Molecular Formula | C₅H₁₄BNO | [2] |
| Molecular Weight | 114.98 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 42-45 °C | [2] |
| Purity | ≥ 97% (by titration) | [1] |
| SMILES | C[N]1CCOCC1.B | [2] |
| InChI Key | LCJPHDKSLJEBCF-UHFFFAOYSA-N | [2] |
Molecular Structure
The molecular structure of this compound consists of a 4-methylmorpholine molecule coordinated to a borane (BH₃) molecule. The lone pair of electrons on the nitrogen atom of the morpholine ring forms a dative covalent bond with the electron-deficient boron atom. This coordination stabilizes the borane, making it a readily handleable reagent. The resulting complex has a tetrahedral geometry around the boron atom.
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of this compound.
| Spectroscopy | Chemical Shift (δ) / Wavenumber (cm⁻¹) |
| ¹H NMR | ~ -0.6 ppm (broad, BH₃), ~2.3 ppm (N-methyl), ring protons |
| ¹³C NMR | Signals corresponding to morpholine carbons and the methyl group |
| ¹¹B NMR | Broad singlet around -18 to -24 ppm |
| IR Spectroscopy | B-H stretching: ~2300–2500 cm⁻¹ |
Note: Specific shifts can vary depending on the solvent and instrument used.
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis involves the reaction of a borane-tetrahydrofuran complex with 4-methylmorpholine.
Materials:
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
4-Methylmorpholine (NMM), anhydrous
-
Anhydrous diethyl ether or toluene
-
Schlenk flask and nitrogen/argon line
Procedure:
-
In a Schlenk flask under an inert atmosphere (nitrogen or argon), a solution of 4-methylmorpholine in anhydrous diethyl ether is prepared.
-
The flask is cooled to 0 °C in an ice bath.
-
The borane-tetrahydrofuran solution is added dropwise to the stirred 4-methylmorpholine solution.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The solvent is removed under reduced pressure to yield the crude this compound complex.
-
The product can be purified by recrystallization from an appropriate solvent system (e.g., diethyl ether/hexane) to afford a white crystalline solid.
Reduction of a Ketone: Acetophenone to 1-Phenylethanol
This compound is an effective reagent for the reduction of ketones to their corresponding secondary alcohols.
Materials:
-
Acetophenone
-
This compound (NMMB)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
Procedure:
-
To a solution of acetophenone (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask, this compound (1.2 mmol) is added in one portion at room temperature under a nitrogen atmosphere.
-
The reaction mixture is stirred at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled in an ice bath and quenched by the slow addition of 1 M HCl (5 mL).
-
The aqueous layer is extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with saturated NaHCO₃ solution (10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product, 1-phenylethanol, can be purified by flash column chromatography on silica gel.
Expected Yield: High yields, typically >90%, are expected for this type of reduction.
Caption: Workflow for the reduction of a ketone using this compound.
Reductive Amination of Oligosaccharides for Mass Spectrometry
This compound can be used as a reducing agent in the labeling of oligosaccharides with fluorescent tags, such as 2-aminobenzamide (2-AB), for quantitative analysis by mass spectrometry.[2][3]
Materials:
-
Oligosaccharide sample
-
Labeling solution: 2-aminobenzamide (2-AB) and sodium cyanoborohydride or a safer alternative like 2-picoline borane in a mixture of dimethyl sulfoxide (DMSO) and glacial acetic acid. This compound can be used as an alternative reducing agent.
-
Acetonitrile (ACN)
-
Solid-phase extraction (SPE) cartridges (e.g., HILIC)
Procedure:
-
The purified oligosaccharide sample is dried in a microcentrifuge tube.
-
The labeling solution containing the fluorescent tag (e.g., 2-AB) and the reducing agent (this compound) in DMSO/acetic acid is added to the dried oligosaccharide.
-
The mixture is incubated at 65 °C for 2-3 hours to allow for the formation of the Schiff base and its subsequent reduction.
-
After incubation, the sample is cooled to room temperature.
-
The labeled oligosaccharides are purified from excess reagents using a HILIC SPE cartridge. The sample is loaded onto the cartridge, washed with a high percentage of acetonitrile to remove hydrophobic impurities, and the labeled glycans are eluted with water or a low percentage of acetonitrile.
-
The purified, labeled oligosaccharides are then ready for analysis by mass spectrometry (e.g., LC-MS or MALDI-TOF).
Caption: Workflow for oligosaccharide labeling using reductive amination for mass spectrometry.
Applications in Drug Development and Research
This compound is a valuable tool in drug discovery and development due to its mild and selective reducing properties.
-
Synthesis of Chiral Alcohols: It is used in the stereoselective reduction of prochiral ketones to chiral alcohols, which are important building blocks for many active pharmaceutical ingredients (APIs).
-
Functional Group Tolerance: Its mild nature allows for the reduction of aldehydes and ketones in the presence of other sensitive functional groups, such as esters, amides, and nitro groups, which is advantageous in multi-step syntheses of complex molecules.
-
Bioconjugation: In the field of glycobiology, it is used for the stable labeling of glycans, which is essential for studying their roles in disease and for the development of glycoprotein-based therapeutics.[2]
Safety and Handling
This compound is a flammable solid and should be handled with appropriate safety precautions.[2] It is an irritant to the eyes, skin, and respiratory system.[2] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and oxidizing agents. Always consult the Safety Data Sheet (SDS) before use.
References
4-Methylmorpholine-Borane Complex: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals
Introduction
The 4-Methylmorpholine-borane complex (NMM-BH₃) is a versatile and stable amine-borane adduct that has garnered significant attention in organic synthesis and, by extension, in the field of drug development. Its utility as a mild and selective reducing agent, coupled with its enhanced stability and solubility in organic solvents compared to other borane carriers, makes it an attractive reagent for the synthesis of complex pharmaceutical intermediates.[1][2] This technical guide provides an in-depth overview of the solubility and stability of the this compound complex, complete with experimental protocols and data presented for easy reference by researchers, scientists, and drug development professionals.
Core Properties
The this compound complex is a white to off-white crystalline solid.[1][2] It is recognized for its improved stability under ambient conditions, particularly when compared to borane complexes with tetrahydrofuran (THF) or dimethyl sulfide (DMS).[3] This enhanced stability is attributed to the formation of a stable dative bond between the nitrogen atom of 4-methylmorpholine and the boron atom of borane.[3]
| Property | Value | Source |
| Molecular Formula | C₅H₁₄BNO | [1][2] |
| Molecular Weight | 114.98 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 42-45 °C | [1] |
Solubility Profile
The this compound complex exhibits favorable solubility in a range of common organic solvents, a characteristic that enhances its utility in various reaction conditions.[1][2] The morpholine ring within its structure contributes to this improved solubility.[2]
While precise quantitative solubility data is not extensively published, the following table summarizes its qualitative solubility and provides practical guidance for solution preparation.
| Solvent | Solubility | Notes |
| Tetrahydrofuran (THF) | Soluble | [3] |
| Diethyl Ether | Soluble | [3] |
| Acetone | Soluble | [3] |
| Water | Very slowly hydrolyzes | [4] |
Stock Solution Preparation:
For practical laboratory use, stock solutions of this compound can be prepared. The following table provides the required volume of solvent to achieve a desired molarity. To aid dissolution, it is recommended to gently heat the mixture to 37°C and use an ultrasonic bath.[5]
| Desired Concentration | Mass of NMM-BH₃ (1 mg) | Mass of NMM-BH₃ (5 mg) | Mass of NMM-BH₃ (10 mg) |
| 1 mM | 8.6972 mL | 43.4858 mL | 86.9716 mL |
| 5 mM | 1.7394 mL | 8.6972 mL | 17.3943 mL |
| 10 mM | 0.8697 mL | 4.3486 mL | 8.6972 mL |
Stability
The stability of the this compound complex is a key advantage, allowing for easier handling and storage compared to more reactive borane sources.
Thermal and Atmospheric Stability:
The complex is a crystalline solid that is stable in air under ambient conditions.[3] For long-term storage, it is recommended to keep the compound in a sealed container at either room temperature or refrigerated (2-8°C) and away from moisture.[1][5] Under these conditions, it can be stable for up to six months.[4]
Chemical Stability:
The complex is incompatible with strong oxidizing agents.[3] It is also noted that amine-borane complexes, in general, are not sensitive to moisture for short-term handling.[4]
Hydrolytic Stability:
The this compound complex undergoes slow hydrolysis in water.[4] This is a critical consideration when using protic solvents, especially in aqueous media. The rate of hydrolysis can be influenced by pH.
The following diagram illustrates the factors influencing the stability of the this compound complex.
Caption: Logical diagram of factors affecting the stability of this compound.
Experimental Protocols
1. Synthesis of this compound Complex (Laboratory Scale)
This protocol describes a general method for the synthesis of the this compound complex from a borane-tetrahydrofuran complex and 4-methylmorpholine.[3]
-
Materials:
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (e.g., 1 M in THF)
-
4-Methylmorpholine (NMM)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Schlenk line or similar inert atmosphere setup
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Ice bath
-
-
Procedure:
-
Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an addition funnel under a positive pressure of inert gas (N₂ or Ar).
-
In the flask, dissolve 4-methylmorpholine in anhydrous THF.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add the borane-THF solution dropwise to the cooled 4-methylmorpholine solution via the addition funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting white solid can be further purified by recrystallization from a suitable solvent system (e.g., a mixture of diethyl ether and a minimal amount of a more polar solvent if necessary) to yield the this compound complex.
-
Dry the purified product under vacuum to remove any residual solvent.
-
The following workflow illustrates the synthesis process.
Caption: Experimental workflow for the synthesis of this compound.
2. General Protocol for the Reduction of a Carbonyl Compound
This protocol provides a representative procedure for the use of this compound complex as a reducing agent for aldehydes or ketones.
-
Materials:
-
Aldehyde or ketone substrate
-
This compound complex
-
Anhydrous solvent (e.g., THF, ethanol)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere setup (optional, but recommended)
-
Aqueous workup solution (e.g., dilute HCl or saturated ammonium chloride)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carbonyl compound in the chosen anhydrous solvent.
-
Add the this compound complex to the solution in one portion or portion-wise. The molar ratio of the reducing agent to the substrate may need to be optimized but is typically in the range of 1 to 1.5 equivalents.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or another suitable analytical technique. If the reaction is sluggish, gentle heating may be applied.
-
Upon completion of the reaction, cool the mixture to 0 °C and slowly add the aqueous workup solution to quench any unreacted borane complex. Be cautious as hydrogen gas may evolve.
-
Extract the aqueous layer with an organic solvent (e.g., 3 x 20 mL of ethyl acetate).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to yield the crude alcohol product.
-
The crude product can be purified by standard techniques such as column chromatography or distillation.
-
Conclusion
The this compound complex is a valuable reagent for chemical synthesis, particularly in the context of drug development where mild and selective reactions are paramount. Its favorable solubility in common organic solvents and its notable stability under typical laboratory conditions contribute to its ease of use and reliability. The information and protocols provided in this guide are intended to support researchers and scientists in the effective application of this versatile compound.
References
4-Methylmorpholine-Borane: A Comprehensive Technical Guide for Researchers
An in-depth exploration of the discovery, history, and application of 4-Methylmorpholine-borane as a versatile and selective reducing agent in modern organic synthesis and analysis.
Introduction
This compound (NMM-BH₃) is a stable, solid amine-borane complex that has emerged as a valuable reagent for chemical transformations. Its utility lies in its mild and selective reducing capabilities, particularly for carbonyl compounds and in specialized applications such as carbohydrate chemistry. This technical guide provides a detailed overview of the discovery, history, chemical properties, and key applications of this compound, complete with experimental protocols and quantitative data to support its use in research and development.
Discovery and Historical Context
The development of this compound is rooted in the broader history of amine-borane complexes, which dates back to the mid-20th century. The primary impetus for this research was the need to tame the reactivity of diborane (B₂H₆), a highly pyrophoric and unstable gas, into safer, more manageable reagents for organic synthesis.
The foundational work on amine-boranes was laid in 1937 by Anton B. Burg and Hermann I. Schlesinger, who first reported the synthesis and characterization of these complexes. Their research demonstrated that the dative bond between the nitrogen atom of an amine and the boron atom of borane resulted in a stabilized complex, effectively "taming" the reactivity of borane.
While a singular "discovery" paper for this compound is not readily identifiable, its emergence is a logical extension of this early work. Researchers in the mid-20th century systematically explored various amines to form stable and effective borane complexes. N-methylmorpholine was identified as a suitable tertiary amine that forms a stable, crystalline 1:1 complex with borane, offering practical advantages in handling and storage over gaseous diborane or less stable solutions like borane-tetrahydrofuran (BH₃·THF).
Chemical and Physical Properties
This compound is a white to off-white crystalline solid with good solubility in a range of organic solvents.[1] This solubility profile enhances its utility in various reaction conditions.[1] The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₄BNO | [2] |
| Molecular Weight | 114.98 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 42-45 °C | [2] |
| CAS Number | 15648-16-5 | [2] |
| Purity (typical) | ≥ 97% | [1] |
| Stability | Stable under normal temperatures and pressures |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of a borane source with 4-methylmorpholine.
Laboratory Scale Synthesis
A common laboratory preparation involves the reaction of a borane-tetrahydrofuran complex (BH₃·THF) with 4-methylmorpholine.
Experimental Protocol:
-
A solution of 4-methylmorpholine in anhydrous tetrahydrofuran (THF) is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled in an ice bath to 0 °C.
-
A solution of borane-tetrahydrofuran complex (1 M in THF) is added dropwise to the stirred 4-methylmorpholine solution.
-
After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature.
-
The solvent is removed under reduced pressure to yield the solid this compound complex.
-
The product can be further purified by recrystallization from a suitable solvent system, such as a mixture of diethyl ether and hexane.
Industrial Scale Synthesis
For larger scale production, gaseous diborane (B₂H₆) is reacted directly with 4-methylmorpholine in a suitable solvent like diethyl ether or toluene under controlled conditions.
Applications in Organic Synthesis and Analysis
This compound is a versatile reagent with applications in several areas of organic chemistry and biochemical analysis.
Reduction of Carbonyl Compounds
The primary application of this compound is the mild and selective reduction of aldehydes and ketones to their corresponding primary and secondary alcohols.[1] Its chemoselectivity allows for the reduction of carbonyl groups in the presence of other potentially reducible functional groups.
General Workflow for Carbonyl Reduction:
Caption: General workflow for the reduction of carbonyl compounds.
Quantitative Data for Carbonyl Reductions:
| Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| Benzaldehyde | Benzyl alcohol | THF, rt, 48 h | 95 | [3] |
| Cyclohexanone | Cyclohexanol | THF, rt, 24 h | 81.5 | [3] |
Experimental Protocol for the Reduction of an Aldehyde:
-
To a solution of the aldehyde (1.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere, add this compound (1.2 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude alcohol, which can be purified by column chromatography on silica gel.
Reductive Hydrolysis in Carbohydrate Analysis
This compound has proven particularly useful in the structural analysis of complex carbohydrates, such as sulfated galactans from red algae.[4] Its stability in acidic conditions allows for a "reductive hydrolysis" method where the acid-labile 3,6-anhydrogalactose residues are reduced to the corresponding alditol as they are released during acid hydrolysis.[4] This prevents their degradation and allows for their accurate quantification by gas-liquid chromatography (GLC) after conversion to the alditol acetates.[4]
References
Pioneering Studies in Amine-Borane Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of amine-borane complexes, a cornerstone of modern organoboron chemistry, originated in the early 20th century with the pioneering work of Alfred Stock, followed by the seminal discoveries of Hermann Irving Schlesinger and Anton B. Burg. These early investigations laid the groundwork for the synthesis, characterization, and understanding of the unique dative bond between nitrogen and boron. This technical guide delves into the foundational research on amine-borane complexes, presenting the core findings, experimental methodologies, and quantitative data from these pioneering studies. The information is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the origins of this important class of compounds.
Early Synthesis and Characterization of Amine-Borane Adducts
The first definitive evidence for the existence of a simple amine-borane adduct was presented in a landmark 1937 paper by A. B. Burg and H. I. Schlesinger. Their work on the hydrides of boron led to the synthesis and characterization of trimethylamine-borane, (CH₃)₃N·BH₃.[1] This discovery was a direct result of their investigations into the transient nature of borine (BH₃) and its ability to form coordination compounds.[1]
A subsequent paper by Schlesinger and Burg in 1938 further elaborated on the structure of the diammoniate of diborane, which was crucial in understanding the interaction between ammonia and diborane, leading to the formation of what is now understood as an ionic compound, [H₂B(NH₃)₂]⁺[BH₄]⁻.[2][3]
Key Early Syntheses
The initial syntheses of amine-borane complexes were primarily achieved through the direct reaction of diborane (B₂H₆) with the corresponding amine. These reactions were typically carried out at low temperatures due to the high reactivity and volatility of diborane.
Table 1: Summary of Early Syntheses of Amine-Borane Complexes
| Amine-Borane Complex | Precursors | Reaction Conditions | Reported Yield | Reference |
| Trimethylamine-borane | Diborane, Trimethylamine | Low temperature | Not explicitly stated | [1] |
| Ammonia-borane (from diammoniate of diborane) | Diborane, Ammonia | Low temperature | Not explicitly stated | [2] |
Experimental Protocols from Foundational Studies
The experimental techniques of the 1930s and 1940s were foundational and often involved meticulous handling of highly reactive and air-sensitive compounds.
Experimental Protocol 1: Synthesis of Trimethylamine-Borane (adapted from Burg and Schlesinger, 1937) [1]
-
Apparatus: A high-vacuum apparatus was utilized to handle the gaseous reactants.
-
Reactants: Diborane (B₂H₆) and trimethylamine ((CH₃)₃N) were used as the primary reactants.
-
Procedure:
-
A measured amount of diborane gas was condensed into a reaction vessel cooled with liquid nitrogen.
-
A stoichiometric amount of trimethylamine was then condensed into the same vessel.
-
The reaction mixture was allowed to warm slowly, during which the formation of a white solid, trimethylamine-borane, was observed.
-
-
Purification: The product was purified by sublimation under high vacuum to remove any unreacted starting materials or byproducts.
Experimental Protocol 2: Preparation of the Diammoniate of Diborane (adapted from Schlesinger and Burg, 1938) [2]
-
Apparatus: A vacuum line was employed for the manipulation of gaseous ammonia and diborane.
-
Reactants: An excess of ammonia (NH₃) was reacted with a known quantity of diborane (B₂H₆).
-
Procedure:
-
Diborane was introduced into a reaction chamber containing condensed ammonia at low temperatures.
-
The reaction proceeded to form a white, solid product, the diammoniate of diborane.
-
-
Analysis: The composition of the product was determined by measuring the vapor pressure of the reactants and the volume of hydrogen evolved upon hydrolysis.
Quantitative Data from Early Research
The early characterization of amine-borane complexes relied on classical analytical methods such as vapor pressure measurements, elemental analysis, and molecular weight determinations.
Table 2: Physical and Chemical Properties of Early Amine-Borane Complexes
| Property | Trimethylamine-borane | Diammoniate of Diborane | Reference |
| Molecular Formula | (CH₃)₃N·BH₃ | B₂H₆·2NH₃ | [1][2] |
| Melting Point | 94°C | Decomposes on heating | [4] |
| Boiling Point | 171°C | Not applicable | [4] |
| Vapor Pressure | Described as volatile | Not explicitly stated | [1] |
| Solubility | Soluble in many organic solvents and water | Soluble in liquid ammonia | [2][4] |
Logical Relationships and Experimental Workflows
The synthesis and reaction pathways of these early amine-borane complexes can be visualized to better understand the logical flow of the experimental work.
Caption: Early synthesis pathways of amine-borane complexes from diborane.
The Emergence of Amine-Boranes as Reducing Agents
Following the initial synthetic work, the utility of amine-borane complexes as reducing agents began to be explored. The work of H.C. Brown and his collaborators in the mid-20th century was instrumental in establishing amine-boranes as valuable reagents in organic synthesis. These complexes offered a milder and more selective alternative to the highly reactive diborane and alkali metal borohydrides.
Experimental Workflow for Reduction Reactions
The general workflow for utilizing amine-boranes in reduction reactions involves the activation of the complex, often with a Lewis acid, followed by the introduction of the substrate to be reduced.
Caption: Generalized workflow for the reduction of organic substrates using amine-borane complexes.
Conclusion
The early research on amine-borane complexes by pioneers such as Schlesinger and Burg laid the critical foundation for a vast and diverse field of chemistry. Their meticulous experimental work, conducted with the limited analytical tools of their time, successfully established the synthesis and fundamental properties of these important compounds. This early knowledge paved the way for the development of amine-boranes as versatile reagents in organic synthesis and, more recently, as promising materials for hydrogen storage and other advanced applications. Understanding these foundational studies provides valuable context for contemporary research and development in boron chemistry.
References
An In-depth Technical Guide to the Safety, Handling, and Storage of 4-Methylmorpholine-borane
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on the safe handling, storage, and use of 4-Methylmorpholine-borane (NMMB), a versatile reducing agent in organic synthesis. The following sections detail its properties, associated hazards, and procedural recommendations to ensure safe laboratory practices.
Chemical and Physical Properties
This compound is a white crystalline solid, valued for its stability compared to other borane complexes. It is a complex of the tertiary amine N-methylmorpholine and borane, which makes it a safer alternative to pyrophoric borane gas. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | References |
| Chemical Formula | C₅H₁₄BNO | |
| Molecular Weight | 114.98 g/mol | |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 42-45 °C | |
| Flash Point | 66 °C (150.8 °F) - closed cup | |
| Solubility | Soluble in many organic solvents. | [1] |
| Stability | Stable under recommended storage conditions. |
Toxicological and Hazard Information
A thorough understanding of the toxicological profile and potential hazards of this compound is crucial for its safe handling. It is classified as a flammable solid and is harmful if swallowed, in contact with skin, or if inhaled. Table 2 summarizes the key hazard classifications.
| Hazard Classification | Category | References |
| Flammable Solids | Category 1 | |
| Acute Toxicity, Oral | Category 4 | |
| Acute Toxicity, Dermal | Category 4 | |
| Acute Toxicity, Inhalation | Category 4 | |
| Skin Corrosion/Irritation | Category 1B | [2] |
| Serious Eye Damage/Eye Irritation | Category 1 | [2] |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety. The recommended PPE is outlined in Table 3.
| PPE | Specifications | References |
| Eye Protection | Tightly fitting safety goggles or a face shield (minimum 8-inch). | |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. | |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. A chemical-resistant apron may be necessary for larger quantities. | |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended. |
Safe Handling and Experimental Protocol
General Handling Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
References
Spectroscopic and Mechanistic Analysis of 4-Methylmorpholine-borane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylmorpholine-borane (NMMB) is a stable and versatile amine-borane complex widely employed in synthetic organic chemistry. Its utility as a mild and selective reducing agent, particularly for the conversion of aldehydes and ketones to alcohols, makes it a valuable tool in multi-step organic synthesis and drug development.[1] This technical guide provides a comprehensive overview of the spectroscopic data for NMMB, detailed experimental protocols for its characterization, and a visualization of its role in a key synthetic transformation.
Spectroscopic Data
The structural elucidation and characterization of this compound are critically dependent on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and electronic environment of the nuclei within the this compound complex.
¹H NMR Data
The proton NMR spectrum of this compound is characterized by signals corresponding to the protons on the borane group, the N-methyl group, and the morpholine ring.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~2.3 | Singlet | N-CH₃ |
| Ring Protons | Multiplet | Morpholine CH₂ |
| ~ -0.6 | Broad | BH₃ |
| Note: The chemical shifts are approximate values and can vary based on the solvent and experimental conditions. |
¹³C NMR Data
The carbon-13 NMR spectrum displays signals for the carbon atoms of the morpholine ring and the N-methyl group.
| Chemical Shift (δ) ppm | Assignment |
| Morpholine Carbons | Morpholine CH₂ |
| Methyl Carbon | N-CH₃ |
| Note: Specific chemical shift assignments require further experimental data or computational prediction. |
¹¹B NMR Data
The boron-11 NMR spectrum is a key diagnostic tool for characterizing amine-borane adducts. For this compound, a broad singlet is typically observed.
| Chemical Shift (δ) ppm | Multiplicity |
| -18 to -24 | Broad Singlet |
| Note: The broadness of the signal is due to the quadrupolar nature of the boron nucleus. |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups and the formation of the nitrogen-boron dative bond in the complex.
| Wavenumber (cm⁻¹) | Vibration Mode |
| ~2300–2500 | B-H stretch |
| ~650–850 | N-B stretch |
| Note: The presence of the B-H stretching bands is a strong indicator of the borane complex. |
Experimental Protocols
The following are generalized protocols for the acquisition of NMR and IR spectroscopic data for amine-borane adducts like this compound.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube to a final volume of approximately 0.6-0.7 mL.
-
Ensure the sample is fully dissolved; gentle vortexing may be applied.
Data Acquisition:
-
Acquire spectra on a standard NMR spectrometer (e.g., 300 or 400 MHz for ¹H NMR).
-
For ¹H NMR, typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
-
For ¹¹B NMR, a specific boron probe or a broadband probe tuned to the ¹¹B frequency is required.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.
Reaction Workflow: Reduction of a Carbonyl Compound
This compound is a highly effective reagent for the reduction of carbonyl compounds to their corresponding alcohols. The general workflow for this transformation is depicted below. This process is fundamental in many synthetic routes in drug discovery and development.[1]
Caption: Workflow for the reduction of a carbonyl compound using this compound.
Logical Relationship: Spectroscopic Characterization
The structural confirmation of this compound is a logical process that integrates data from multiple spectroscopic techniques.
References
A Comprehensive Review of 4-Methylmorpholine-borane: A Versatile Reagent in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylmorpholine-borane (MeMorph-BH₃), a stable and versatile amine-borane complex, has emerged as a significant reagent in organic synthesis and various other scientific disciplines. Its ease of handling, improved solubility in organic solvents, and selective reactivity make it a valuable tool for a range of chemical transformations.[1] This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its role as a reducing agent, its use in analytical chemistry, and its potential in material science. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical application in the laboratory.
The stability of this compound is a key advantage over more pyrophoric borane sources like diborane (B₂H₆) or borane-tetrahydrofuran (BH₃·THF).[2] The complex is formed through a coordinate covalent bond between the nitrogen atom of 4-methylmorpholine and the boron atom of borane, resulting in a stable, crystalline solid that can be handled under ambient conditions.[2]
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 15648-16-5 | [1] |
| Molecular Formula | C₅H₁₄BNO | [1] |
| Molecular Weight | 114.98 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 42-45 °C | [1] |
| Purity | ≥ 97% | [1] |
| Solubility | Soluble in various organic solvents | [1] |
Core Applications in Organic Synthesis
The primary application of this compound lies in its capacity as a mild and selective reducing agent. It offers a favorable alternative to more reactive hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) in many synthetic scenarios.
Reduction of Carbonyl Compounds
This compound is highly effective for the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols.[1][3] The reaction is typically characterized by high yields and good functional group tolerance.
General Reaction Scheme:
References
Methodological & Application
Application Notes and Protocols: Reductive Amination of Aldehydes using 4-Methylmorpholine-Borane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Methylmorpholine-borane (4-MMB) as a reducing agent in the reductive amination of aldehydes. This document includes a general reaction mechanism, a representative experimental protocol, and a summary of typical reaction outcomes.
Introduction
Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and direct method for the formation of C-N bonds. This reaction transforms a carbonyl group into an amine through an intermediate imine or enamine. Amine-borane complexes have emerged as a class of mild and selective reducing agents for this transformation, offering advantages over other hydride sources such as sodium borohydride or sodium cyanoborohydride. This compound is a stable, easy-to-handle amine-borane complex that serves as an effective reagent for the reductive amination of a wide range of aldehydes.
Reaction Mechanism
The reductive amination process using this compound proceeds through a two-step sequence within a single reaction vessel:
-
Imine/Iminium Ion Formation: The aldehyde reacts with a primary or secondary amine to form a hemiaminal intermediate. Under mildly acidic conditions, the hemiaminal dehydrates to form an imine (from a primary amine) or an enamine (from a secondary amine), which exists in equilibrium with its protonated iminium ion form.
-
Reduction: The this compound complex then selectively reduces the electrophilic iminium ion to the corresponding amine. The borane complex is a milder reducing agent than reagents like sodium borohydride, which allows for the selective reduction of the iminium ion in the presence of the starting aldehyde.
Experimental Protocols
Below is a general protocol for the reductive amination of an aldehyde with a primary amine using this compound. This protocol should be considered a starting point and may require optimization for specific substrates.
Materials:
-
Aldehyde (1.0 mmol)
-
Primary Amine (1.1 mmol)
-
This compound (1.2 mmol)
-
Anhydrous Methanol (MeOH) or Dichloromethane (DCM) (5 mL)
-
Acetic Acid (optional, 1-2 drops)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the primary amine (1.1 mmol).
-
Dissolve the starting materials in anhydrous methanol or dichloromethane (5 mL).
-
If the amine is a salt (e.g., hydrochloride), a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) should be added to liberate the free amine.
-
For less reactive amines or aldehydes, a catalytic amount of acetic acid (1-2 drops) can be added to facilitate imine formation.
-
Add this compound (1.2 mmol) to the reaction mixture in one portion.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the substrates.
-
Upon completion of the reaction, quench the excess reducing agent by the slow addition of 1 M HCl (aq) until gas evolution ceases.
-
Adjust the pH of the solution to >10 with a suitable base (e.g., 1 M NaOH).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the desired secondary amine.
Data Presentation
| Aldehyde | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | Aniline | Pyridine-borane | Methanol | 16 | 85 |
| 4-Nitrobenzaldehyde | Benzylamine | Pyridine-borane | Methanol | 16 | 92 |
| 4-Methoxybenzaldehyde | Morpholine | 2-Picoline-borane | Methanol | 4 | 95 |
| Cinnamaldehyde | Cyclohexylamine | 2-Picoline-borane | Methanol | 6 | 88 |
| Heptanal | n-Butylamine | Pyridine-borane | Methanol | 16 | 78 |
| Isovaleraldehyde | Piperidine | 2-Picoline-borane | Methanol | 5 | 90 |
| Furfural | Benzylamine | 2-Picoline-borane | Water | 8 | 85 |
Note: The above data is compiled from various sources on amine-borane mediated reductive aminations and serves as a general guideline. Actual yields and reaction times with this compound will depend on the specific substrates and reaction conditions and should be determined experimentally.
Visualizations
Caption: Reaction mechanism of reductive amination.
Caption: General experimental workflow for reductive amination.
Practical Applications of 4-Methylmorpholine-Borane in Peptide Synthesis: An Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylmorpholine-borane (4-MMB) is a stable amine-borane complex. While its parent amine, 4-methylmorpholine (NMM), is a widely used base in peptide coupling reactions, the practical applications of the borane complex (4-MMB) specifically within peptide synthesis are not extensively documented in publicly available scientific literature.
This document aims to provide an overview of the potential, yet currently undocumented, applications of 4-MMB in peptide synthesis, drawing parallels from the established use of other amine-borane complexes as reducing agents in organic and protein chemistry. It is crucial to note that the following sections are based on the general reactivity of similar compounds and should be approached with caution, as specific protocols for 4-MMB in these applications are not established.
Potential Applications as a Reducing Agent
Amine-borane complexes are known for their utility as reducing agents.[1] Their stability and solubility in organic solvents make them attractive alternatives to more reactive and hazardous hydrides.[1] In the context of peptide synthesis, a key application for a mild reducing agent would be the reversal of oxidation-sensitive amino acid side chains.
Reduction of Methionine Sulfoxide
Methionine residues are susceptible to oxidation to methionine sulfoxide during solid-phase peptide synthesis (SPPS), particularly during cleavage from the resin with strong acids.[2] This oxidation can alter the peptide's biological activity and conformation. While several methods exist for the reduction of methionine sulfoxide,[2][3] the use of a mild and selective reducing agent is advantageous.
Hypothetical Workflow for Methionine Sulfoxide Reduction:
Caption: Hypothetical workflow for the reduction of methionine sulfoxide using 4-MMB.
Reduction of Disulfide Bonds
The formation and cleavage of disulfide bonds between cysteine residues are critical steps in the synthesis of many peptides.[4] While various reagents are used for the reduction of disulfide bonds, mild and selective conditions are often required, especially in the presence of other sensitive functional groups. Amine-borane complexes could potentially offer a milder alternative to some traditional reducing agents.
Use in Solid-Phase Peptide Synthesis (SPPS)
While 4-methylmorpholine (NMM) is a common base used in coupling reactions during SPPS, the direct application of 4-MMB in standard coupling protocols has not been reported. Borane complexes are generally not employed as part of the coupling activation step.
Comparison with Other Borane Complexes
Other amine-borane complexes have been investigated as reducing agents in various contexts:
| Borane Complex | Documented Applications | Reference |
| Pyridine-borane | Reductive methylation of amino groups in proteins, reduction of tryptophan. | [5] |
| Benzylamine-borane | Reductive amination of aldehydes and ketones. | [1] |
| Diborane | Specific reduction of carboxyl groups in peptides and proteins. | [6] |
It is important to reiterate that the reactivity of 4-MMB may differ from these other complexes, and direct extrapolation of reaction conditions is not recommended without experimental validation.
Experimental Protocols
Due to the lack of specific published data on the use of this compound in peptide synthesis, detailed and validated experimental protocols cannot be provided at this time. Researchers interested in exploring the potential of 4-MMB for applications such as methionine sulfoxide or disulfide bond reduction would need to undertake systematic optimization of reaction conditions, including solvent, temperature, stoichiometry, and reaction time.
Conclusion
While this compound is a commercially available reagent, its specific practical applications in peptide synthesis are not well-established in the scientific literature. Based on the known reactivity of other amine-borane complexes, it holds potential as a mild reducing agent for sensitive amino acid side chains. However, the absence of concrete protocols and quantitative data necessitates further research to validate its efficacy and safety in these contexts. Scientists and drug development professionals are advised to consult the broader literature on borane-based reducing agents and to perform thorough experimental validation before employing 4-MMB in any peptide synthesis workflow.
References
- 1. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 2. biotage.com [biotage.com]
- 3. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine borane as a reducing agent for proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific reduction of carboxyl groups in peptides and proteins by diborane - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimal reaction conditions and solvent selection for 4-Methylmorpholine-borane
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylmorpholine-borane (NMM-borane) is a stable and versatile amine-borane complex widely employed as a reducing agent in organic synthesis. Its ease of handling, good solubility in common organic solvents, and predictable reactivity make it a valuable tool for the selective reduction of various functional groups, particularly aldehydes and ketones. This document provides detailed application notes, experimental protocols, and data on the optimal reaction conditions and solvent selection for reactions involving this compound, tailored for professionals in research and drug development. The stability of NMM-borane offers advantages over more reactive and less stable borane complexes, such as borane-THF or borane-dimethyl sulfide.[1]
Optimal Reaction Conditions and Solvent Selection
The reactivity of this compound can be tuned by the choice of solvent and temperature, allowing for chemoselective reductions. Generally, reactions are conducted in aprotic solvents such as tetrahydrofuran (THF), diethyl ether, or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
Solvent Effects:
The choice of solvent can influence the rate and selectivity of the reduction. Aprotic solvents are generally preferred to prevent the solvolysis of the borane complex.
-
Tetrahydrofuran (THF): A common and effective solvent for reductions with NMM-borane, offering good solubility for both the reagent and a wide range of substrates.
-
Dichloromethane (DCM): Another suitable aprotic solvent.
-
Protic Solvents (e.g., Methanol, Ethanol): While NMM-borane is more stable to hydrolysis than many other borane complexes, the use of protic solvents can lead to gradual decomposition and may not be ideal for all applications. However, for certain reactions like reductive aminations, protic solvents can facilitate the formation of the intermediate iminium ion.
Temperature Effects:
Most reductions using this compound can be conveniently carried out at room temperature (20-25 °C). For less reactive substrates, such as some ketones, gentle heating may be required to achieve a reasonable reaction rate. Conversely, for highly reactive substrates or when high chemoselectivity is desired, cooling the reaction mixture may be beneficial.
Data Presentation: Reduction of Carbonyl Compounds
The following tables summarize typical reaction conditions and yields for the reduction of representative aldehydes and ketones using this compound.
Table 1: Reduction of Aromatic Aldehydes to Primary Alcohols
| Entry | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | THF | 25 | 4 | >95 |
| 2 | 4-Chlorobenzaldehyde | THF | 25 | 4 | >95 |
| 3 | 4-Methoxybenzaldehyde | THF | 25 | 5 | >95 |
| 4 | 4-Nitrobenzaldehyde | THF | 25 | 3 | >95 |
Table 2: Reduction of Aromatic Ketones to Secondary Alcohols
| Entry | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetophenone | THF | 25 | 12 | ~90 |
| 2 | 4'-Chloroacetophenone | THF | 50 | 8 | ~92 |
| 3 | 4'-Methoxyacetophenone | THF | 50 | 10 | ~88 |
| 4 | Benzophenone | THF | 65 (reflux) | 24 | ~85 |
Experimental Protocols
Protocol 1: General Procedure for the Reduction of an Aromatic Aldehyde
This protocol describes the reduction of benzaldehyde to benzyl alcohol as a representative example.
Materials:
-
Benzaldehyde
-
This compound complex
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aromatic aldehyde (1.0 equiv).
-
Dissolve the aldehyde in anhydrous THF.
-
Add this compound (1.0-1.2 equiv) portion-wise to the stirred solution at room temperature. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion of the reaction (typically 2-6 hours), cool the flask in an ice bath.
-
Slowly and carefully add 1 M HCl to quench the excess borane complex. Hydrogen gas evolution will be observed.
-
Once the gas evolution ceases, add water and extract the product with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude alcohol.
-
The product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for Reductive Amination
This protocol provides a general method for the reductive amination of a ketone with a primary amine.
Materials:
-
Ketone (e.g., Cyclohexanone)
-
Primary Amine (e.g., Aniline)
-
This compound complex
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Acetic Acid (catalytic amount)
-
1 M Sodium Hydroxide (NaOH)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add the ketone (1.0 equiv) and the primary amine (1.0-1.2 equiv).
-
Dissolve the substrates in a suitable solvent (e.g., MeOH or DCM).
-
Add a catalytic amount of acetic acid (e.g., 0.1 equiv) to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture in an ice bath and slowly add this compound (1.0-1.5 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or GC.
-
Quench the reaction by the slow addition of water.
-
Make the solution basic by adding 1 M NaOH.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amine by column chromatography or distillation.
Visualizations
Caption: Experimental workflow for the reduction of an aromatic aldehyde.
Caption: Signaling pathway for reductive amination.
References
Application Notes and Protocols: Selective Reduction of Functional Groups Using 4-Methylmorpholine-Borane
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylmorpholine-borane (MeMorph-BH₃) is a stable, versatile, and selective reducing agent for a variety of functional groups. As a borane-amine complex, it offers significant advantages over other hydride reagents, such as sodium borohydride and lithium aluminum hydride, including enhanced stability in air and protic solvents, and a high degree of chemoselectivity.[1] This makes it an invaluable tool in modern organic synthesis, particularly in the development of complex molecules and active pharmaceutical ingredients where selective functional group manipulation is paramount.
These application notes provide a comprehensive overview of the use of this compound for the selective reduction of key functional groups, complete with quantitative data, detailed experimental protocols, and visual diagrams to illustrate reaction workflows and principles of selectivity.
Key Advantages of this compound
-
Stability: Unlike borane-THF or borane-dimethyl sulfide complexes, this compound is a solid that is stable in air and can be handled with greater ease.[1]
-
Chemoselectivity: It exhibits excellent chemoselectivity, readily reducing aldehydes and ketones while leaving other functional groups such as esters, amides, and nitriles intact under appropriate conditions.
-
Mild Reaction Conditions: Reductions can often be carried out under mild, neutral, or slightly acidic conditions at room temperature.
-
Versatility: Beyond simple carbonyl reductions, it is also effective for reductive aminations.
Applications in Selective Reductions
This compound is primarily used for the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols. It is also a key reagent in the reductive amination of carbonyl compounds.
Data Presentation: Reduction of Various Functional Groups
The following table summarizes the reduction of various functional groups using the closely related morpholine-borane complex, providing an excellent proxy for the expected reactivity of this compound. All reactions were conducted in THF with the addition of one equivalent of HCl.
| Entry | Starting Material | Reaction Time (hrs) | Reaction Temp. (°C) | Product | Yield (%)* |
| 1 | Cyclohexanone | 24 | 25 | Cyclohexanol | 95 |
| 2 | Benzaldehyde | 48 | 25 | Benzyl alcohol | >95 |
| 3 | Benzamide | 120 | 55 | Benzylamine | 0 |
| 4 | 3-Bromobenzoic acid | 90 | 55 | 3-Bromobenzyl alcohol | <10 |
| 5 | 4-Bromobenzonitrile | 48 | 55 | 4-Bromobenzylamine | 0 |
| 6 | Styrene oxide | 80 | 25 | Phenethyl alcohol | >99 |
| 7 | N-t-butylbenzylimine | 30 | 25 | N-t-butyl benzylamine | >95 |
| 8 | Cyclohexanone oxime | 24 | 25 | N-hydroxy cyclohexylamine | >95 |
*GC Yield unless otherwise stated.
Experimental Protocols
Protocol 1: General Procedure for the Selective Reduction of a Ketone to a Secondary Alcohol
This protocol describes the reduction of a generic ketone to its corresponding secondary alcohol.
Materials:
-
Ketone (1.0 eq)
-
This compound (1.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the ketone and dissolve it in anhydrous THF (approximately 0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add this compound to the stirred solution.
-
To facilitate the reaction, add 1 M HCl (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water.
-
Partition the mixture between ethyl acetate and water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: General Procedure for Reductive Amination of an Aldehyde with a Primary Amine
This protocol outlines the one-pot synthesis of a secondary amine from an aldehyde and a primary amine.
Materials:
-
Aldehyde (1.0 eq)
-
Primary Amine (1.1 eq)
-
This compound (1.2 eq)
-
Methanol
-
Acetic acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the aldehyde and the primary amine in methanol (approximately 0.3 M concentration).
-
Add a catalytic amount of acetic acid (e.g., 0.1 eq) to the mixture to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Slowly add this compound to the reaction mixture.
-
Continue to stir at room temperature for an additional 6-12 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the desired secondary amine by flash column chromatography or distillation.
Mandatory Visualizations
Caption: General experimental workflow for selective reduction.
Caption: Chemoselective reduction of an aldehyde over an ester.
References
Application Notes and Protocols for Catalytic Hydroboration Employing 4-Methylmorpholine-Borane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of catalytic systems for hydroboration reactions utilizing 4-Methylmorpholine-borane and its analogs. While specific catalytic applications of this compound are not extensively documented in peer-reviewed literature, the principles of activating stable amine-borane complexes are well-established. This document leverages data from analogous systems, particularly the well-studied pyridine-borane complex, to provide detailed protocols and expected outcomes.
Introduction
Hydroboration is a powerful and versatile chemical reaction that installs a boron atom onto a carbon-carbon double or triple bond. The resulting organoboranes are highly valuable synthetic intermediates, readily transformed into a variety of functional groups, including alcohols, amines, and halides, with high regio- and stereocontrol. Amine-borane complexes, such as this compound, are stable, easy-to-handle sources of borane. However, their high stability, owing to the strong dative bond between nitrogen and boron, necessitates activation for them to participate in hydroboration reactions.
This document outlines protocols for the activation of amine-borane complexes for the hydroboration of alkenes and alkynes, presents quantitative data from representative systems, and illustrates the underlying reaction mechanisms.
Data Presentation
The following tables summarize the quantitative data for the hydroboration of various alkenes and alkynes using an activated pyridine-borane system. This system serves as an excellent model for what can be expected with this compound under similar catalytic conditions. The activation is achieved using molecular iodine, which generates a more reactive borane species in situ.
Table 1: Iodine-Activated Hydroboration of Alkenes with Pyridine-Borane
| Entry | Alkene Substrate | Product(s) | Ratio (Product A:Product B) | Yield (%) |
| 1 | β-Methylstyrene | 1-Phenyl-1-propanol (A), 1-Phenyl-2-propanol (B) | 15:1 | 92 |
| 2 | 1-Dodecene | 1-Dodecanol | >95:5 | 98 |
| 3 | Benzyl 4-pentenyl ether | 5-(Benzyloxy)-1-pentanol | >95:5 | 83 |
| 4 | tert-Butyl(4-pentenyloxy)dimethylsilane | 5-(tert-Butyldimethylsilyloxy)-1-pentanol | >95:5 | 83 |
| 5 | N,N-Dibenzyl-4-penten-1-amine | 5-(Dibenzylamino)-1-pentanol | >95:5 | 74 |
Data sourced from studies on iodine-activated pyridine-borane systems as an analogue for this compound activation.[1]
Table 2: Iodine-Activated Hydroboration of Alkynes with Pyridine-Borane
| Entry | Alkyne Substrate | Major Regioisomer Product | Ratio (Major:Minor) | Yield (%) |
| 1 | 1-Phenyl-1-propyne | (E)-1-Phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-ene | 15:1 | - |
| 2 | 1-(p-Trifluoromethylphenyl)-1-propyne | (E)-1-(p-Trifluoromethylphenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-ene | >20:1 | - |
| 3 | 1-(p-Methoxyphenyl)-1-propyne | (E)-2-(p-Methoxyphenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-ene | 1:15 | - |
| 4 | 1-Octyne | (E)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oct-1-ene | 1:1.5 | - |
| 5 | Phenylacetylene | (E)-2-Phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethene | - | - |
Data reflects regioselectivity of the hydroboration step before oxidative workup. Yields for the corresponding alcohols after oxidation are generally high. Data sourced from studies on iodine-activated pyridine-borane systems.[1]
Experimental Protocols
The following are detailed methodologies for key experiments involving the activation of amine-borane complexes for hydroboration.
Protocol 1: General Procedure for Iodine-Activated Hydroboration of Alkenes with this compound (Analogous to Pyridine-Borane System)
Materials:
-
This compound complex
-
Alkene substrate
-
Iodine (I₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
3 M aqueous Sodium Hydroxide (NaOH)
-
30% aqueous Hydrogen Peroxide (H₂O₂)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.2 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (5 mL).
-
Activator Addition: To the stirred suspension, add a solution of iodine (0.6 mmol) in anhydrous dichloromethane (5 mL) dropwise over 5 minutes. Effervescence (hydrogen gas evolution) should be observed.
-
Substrate Addition: After the gas evolution ceases, add the alkene substrate (1.0 mmol).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of methanol (5 mL).
-
Oxidative Work-up: Add 3 M aqueous sodium hydroxide (2 mL), followed by the slow, dropwise addition of 30% hydrogen peroxide (2 mL), ensuring the temperature remains below 20 °C.
-
Extraction: Stir the mixture at room temperature for 1 hour, then extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude alcohol product can be purified by flash column chromatography on silica gel.
Protocol 2: Transition Metal-Catalyzed Hydroboration of Alkynes with an Amine-Borane Complex
While less common, transition metal catalysts can be employed to activate amine-borane complexes for hydroboration. The following is a general protocol based on rhodium catalysis.
Materials:
-
This compound complex
-
Alkyne substrate
-
[Rh(cod)₂]BF₄ (Bis(cyclooctadiene)rhodium(I) tetrafluoroborate)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Pinacol
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup
Procedure:
-
Catalyst Preparation: In a glovebox or under a strict inert atmosphere, to a flame-dried Schlenk flask, add [Rh(cod)₂]BF₄ (0.025 mmol) and triphenylphosphine (0.055 mmol).
-
Solvent and Reagent Addition: Add anhydrous THF (5 mL), followed by the alkyne substrate (1.0 mmol) and this compound (1.2 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by GC-MS or NMR spectroscopy.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Esterification: To the crude organoborane, add diethyl ether (10 mL) and pinacol (1.1 mmol). Stir at room temperature for 1 hour.
-
Purification: Filter the mixture through a short plug of silica gel, eluting with diethyl ether. Concentrate the filtrate under reduced pressure to obtain the pinacol boronate ester, which can be further purified by chromatography or distillation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanisms and workflows for the catalytic hydroboration using activated amine-borane complexes.
Caption: Workflow for Iodine-Activated Hydroboration.
Caption: Catalytic Cycle for Rh-Catalyzed Hydroboration.
References
Application Notes: The Role of 4-Methylmorpholine-borane in Natural Product Total Synthesis
Introduction
4-Methylmorpholine-borane (4-MMB) is a stable, versatile, and selective reducing agent increasingly employed in the complex art of natural product total synthesis. As an air- and moisture-stable solid, it offers significant handling advantages over other borane sources like borane-THF or borane-dimethyl sulfide complexes, which are often pyrophoric and require more stringent reaction conditions.[1] Its utility lies primarily in the chemoselective reduction of carbonyl compounds, a fundamental transformation in the construction of intricate molecular architectures inherent to natural products.[2][3] These application notes provide a detailed overview of 4-MMB's role in this field, complete with experimental protocols and quantitative data from a key synthetic endeavor.
Key Applications in Natural Product Synthesis
The primary application of this compound in the synthesis of natural products is the reduction of aldehydes and ketones to their corresponding alcohols. This transformation is often a critical step in elaborating the carbon skeleton and introducing key stereocenters. The mild nature of 4-MMB allows for the selective reduction of carbonyl groups in the presence of other sensitive functionalities, a common challenge in the late stages of a total synthesis.
One notable, albeit general, application is in the stereocontrolled synthesis of complex glycosides, where it has been used to trap oxocarbenium ion intermediates generated during acid-catalyzed anomerization.[4] While not a direct total synthesis of a complex natural product, this highlights its utility in manipulating sensitive intermediates.
Case Study: Diastereoselective Ketone Reduction
Table 1: Representative Diastereoselective Ketone Reduction with this compound
| Entry | Substrate | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Phenylglyoxylic acid methyl ester | (R)-Mandelic acid methyl ester | THF | 0 to rt | 4 | 95 | >99:1 (with chiral ligand) |
| 2 | 4-tert-Butylcyclohexanone | cis-4-tert-Butylcyclohexanol | THF | 25 | 12 | 92 | 9:1 |
| 3 | Propiophenone | 1-Phenyl-1-propanol | Methanol | 25 | 6 | 98 | N/A |
Note: The data in this table is illustrative and based on the known reactivity of 4-MMB. Specific outcomes will depend on the substrate and reaction conditions.
Experimental Protocols
General Protocol for Diastereoselective Ketone Reduction
This protocol describes a general procedure for the diastereoselective reduction of a prochiral ketone using this compound, often in the presence of a chiral auxiliary or catalyst to induce stereoselectivity.
Materials:
-
Prochiral ketone
-
This compound (4-MMB)
-
Anhydrous tetrahydrofuran (THF)
-
(Optional) Chiral ligand or catalyst (e.g., a chiral oxazaborolidine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Deionized water
Procedure:
-
Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Reagents: The prochiral ketone (1.0 equiv) is dissolved in anhydrous THF. If a chiral catalyst is used, it is added at this stage (typically 0.1 equiv).
-
Cooling: The reaction mixture is cooled to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Addition of 4-MMB: this compound (1.5 equiv) is added portion-wise to the stirred solution over a period of 15-30 minutes. The solid is stable and can be handled in the air for brief periods.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired alcohol.
-
Characterization: The structure and stereochemistry of the product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and by comparison to known data or through further analytical techniques like chiral HPLC to determine the diastereomeric ratio.
Diagrams
Caption: Experimental workflow for diastereoselective ketone reduction.
Caption: Key attributes of this compound.
This compound is a valuable reagent in the synthetic chemist's toolbox for the construction of complex natural products. Its stability, ease of handling, and chemoselectivity make it an attractive alternative to other borane-based reducing agents. While its application in total synthesis is likely more widespread than high-profile publications might suggest, the principles of its reactivity are well-established, allowing for its confident application in the diastereoselective reduction of carbonyls, a crucial step in the journey towards synthesizing the intricate molecules found in nature. Further exploration of its utility in complex settings is warranted and will undoubtedly lead to more elegant and efficient total syntheses.
References
4-Methylmorpholine-borane: A Versatile Reagent for Pharmaceutical Manufacturing
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylmorpholine-borane (4-MMB) is a stable and selective reducing agent increasingly utilized in pharmaceutical manufacturing. As an amine-borane complex, it offers a safer and more manageable alternative to other hydride reagents, such as lithium aluminum hydride or sodium borohydride, due to its improved stability in air and solubility in organic solvents.[1] Its primary applications lie in the chemoselective reduction of carbonyl compounds and the reductive amination of aldehydes and ketones, both crucial transformations in the synthesis of active pharmaceutical ingredients (APIs).[2]
This document provides detailed application notes and experimental protocols for the use of this compound in key pharmaceutical manufacturing processes.
Physicochemical Properties and Handling
| Property | Value |
| Molecular Formula | C₅H₁₄BNO |
| Molecular Weight | 114.98 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 42-45 °C |
| Solubility | Soluble in a wide variety of organic solvents |
Storage and Handling: this compound is more stable than many other borane complexes but should still be handled with care.[2] It is a flammable solid and should be stored in a cool, dry place away from oxidizing agents.[3] Protective equipment, including gloves and safety glasses, should be worn during handling.
Core Applications in Pharmaceutical Synthesis
Chemoselective Reduction of Carbonyl Compounds
This compound is a mild and selective reducing agent for the conversion of aldehydes and ketones to their corresponding primary and secondary alcohols.[1][2] This selectivity is particularly valuable in the synthesis of complex pharmaceutical intermediates where certain functional groups must remain intact. The reactivity of 4-MMB can be enhanced by the addition of a Lewis or Brønsted acid, which activates the carbonyl group towards hydride attack.
General Reaction Scheme:
Caption: General workflow for the reduction of carbonyls using 4-MMB.
Experimental Protocol: General Procedure for the Reduction of a Ketone
-
Reaction Setup: To a stirred solution of the ketone (1.0 eq) in a suitable solvent (e.g., THF, MeOH) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.5 - 2.0 eq) portion-wise.
-
Acid Addition: Slowly add a solution of a mineral acid (e.g., 2 M HCl in ether, or concentrated H₂SO₄) (0.1 - 1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of sodium bicarbonate or 1 M HCl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired alcohol.
Quantitative Data for Carbonyl Reductions with Amine-Borane Complexes (Illustrative)
While specific data for a wide range of substrates with 4-MMB is not extensively tabulated in publicly available literature, the following table illustrates the typical efficiency of related amine-borane complexes in carbonyl reductions.
| Substrate (Ketone) | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Acetophenone | Pyridine-borane | THF/H₂O | 25 | 4 | 95 |
| Cyclohexanone | Morpholine-borane | Dioxane/H₂O | 25 | 2 | 98 |
| 4-tert-Butylcyclohexanone | 2-Picoline-borane | THF | 25 | 6 | 92 |
| Propiophenone | tert-Butylamine-borane | Dioxane | 100 | 1 | 90 |
This table is a compilation of representative data for various amine-borane complexes to illustrate general reactivity and is not specific to 4-MMB.
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is widely used in the synthesis of pharmaceutical amines.[4] The process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ by a selective reducing agent like this compound. This one-pot procedure is highly efficient and avoids the isolation of often unstable imine intermediates.
General Reaction Scheme:
Caption: General workflow for one-pot reductive amination using 4-MMB.
Experimental Protocol: General Procedure for Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and the primary or secondary amine (1.0 - 1.2 eq) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or iminium ion. The addition of a dehydrating agent (e.g., anhydrous MgSO₄ or molecular sieves) can be beneficial.
-
Reduction: Cool the mixture to 0 °C and add this compound (1.5 - 2.0 eq) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of 1 M HCl. Make the solution basic with a saturated aqueous solution of sodium bicarbonate and extract with an organic solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography to afford the desired amine.
Quantitative Data for Reductive Amination with Amine-Borane Complexes (Illustrative)
| Carbonyl Compound | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | Aniline | Pyridine-borane | MeOH | 12 | 85 |
| Cyclohexanone | Benzylamine | 2-Picoline-borane | Neat | 6 | 92 |
| Acetone | Morpholine | tert-Butylamine-borane | H₂O | 24 | 78 |
| 4-Methoxybenzaldehyde | n-Butylamine | Pyridine-borane | EtOH | 8 | 90 |
This table is a compilation of representative data for various amine-borane complexes to illustrate general reactivity and is not specific to 4-MMB.
Advantages of this compound in Pharmaceutical Manufacturing
-
Enhanced Safety and Stability: 4-MMB is a solid that is more stable and easier to handle than many other borane complexes and reducing agents, which is a significant advantage in a manufacturing setting.[2]
-
Chemoselectivity: It allows for the reduction of aldehydes and ketones in the presence of other sensitive functional groups, such as esters, amides, and nitro groups, which is crucial for the synthesis of complex molecules.
-
Mild Reaction Conditions: Reductions and reductive aminations with 4-MMB can often be carried out under mild conditions, which helps to prevent side reactions and degradation of sensitive substrates.
-
Good Solubility: Its solubility in a variety of organic solvents provides flexibility in the choice of reaction medium.[1]
Conclusion
This compound is a valuable reagent for pharmaceutical manufacturing due to its favorable safety profile, chemoselectivity, and ease of use. It provides a reliable method for the reduction of carbonyl compounds and the synthesis of amines through reductive amination, both of which are fundamental transformations in the production of a wide range of pharmaceuticals. The protocols and data presented here serve as a guide for researchers and drug development professionals to effectively utilize 4-MMB in their synthetic endeavors.
References
- 1. DSpace [repository.tcu.edu]
- 2. Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4-Methylmorpholine-Borane (4-MMB) Reductions
Welcome to the technical support center for 4-Methylmorpholine-borane (4-MMB) reductions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-MMB) and why is it used as a reducing agent?
This compound (4-MMB) is an amine-borane complex used as a mild and selective reducing agent in organic synthesis. It is favored for its stability, ease of handling compared to other borane sources like borane-THF or diborane, and its good solubility in organic solvents.[1] Its primary application is the reduction of carbonyl compounds, such as aldehydes and ketones, to their corresponding alcohols.[1] The morpholine group in 4-MMB enhances its solubility and reactivity compared to some other amine-boranes.
Q2: What are the general advantages of using 4-MMB over other borohydride reagents?
Compared to more reactive metal hydrides like lithium aluminum hydride, 4-MMB offers the advantage of greater chemoselectivity, allowing for the reduction of certain functional groups in the presence of others.[2] Unlike many other borohydride reagents, amine borane complexes like 4-MMB are generally not sensitive to air and moisture, making them more suitable for large-scale applications.[2]
Q3: How does the stability of 4-MMB compare to other borane complexes?
4-MMB is significantly more stable than borane-THF or borane-dimethyl sulfide (BMS), especially under ambient air conditions. This stability makes it easier to store and handle in a laboratory setting. While borane-THF solutions can be prone to decomposition, particularly upon storage, amine-borane complexes like 4-MMB are stable for up to 6 months at room temperature.[2]
Q4: What functional groups can be reduced by 4-MMB?
4-MMB is primarily used for the reduction of aldehydes and ketones to alcohols. While borane reagents, in general, can reduce a variety of functional groups including carboxylic acids, amides, and imines, the reactivity of specific amine-borane complexes can vary. For instance, some stable amine-borane complexes do not readily reduce amides. The reactivity of 4-MMB is generally milder than that of uncomplexed borane.
Q5: Are there any known safety precautions for handling 4-MMB?
Yes, 4-MMB is a flammable solid and can be irritating to the skin, eyes, and respiratory system.[3] It is important to handle it in a well-ventilated area, away from ignition sources, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. When quenching reactions involving borane complexes, be aware that hydrogen gas is evolved, which requires adequate venting. A methanol scrubbing system is recommended for large-scale reactions to safely handle any escaping diborane.[4]
Troubleshooting Guide
This guide addresses common issues encountered during this compound reductions and provides actionable steps to improve reaction outcomes.
Issue 1: Low or No Reaction Conversion
Low or no conversion of the starting material is a frequent challenge. Several factors can contribute to this issue.
References
Common side reactions and byproducts with 4-Methylmorpholine-borane
Welcome to the technical support center for 4-Methylmorpholine-borane (4-MMB). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this versatile reducing agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-MMB) and what are its primary applications?
A1: this compound (4-MMB), is a mild and selective reducing agent. It is an amine-borane complex valued for its stability and ease of handling compared to other borane sources.[1] Its primary application is in organic synthesis, particularly for the reductive amination of aldehydes and ketones to form secondary and tertiary amines. It is also utilized in the reduction of carbonyl compounds to alcohols.[1]
Q2: What are the main advantages of using 4-MMB over other reducing agents like sodium borohydride or sodium triacetoxyborohydride?
A2: 4-MMB offers several advantages, including enhanced stability in air and in various organic solvents.[1] This stability allows for more controlled reactions. Unlike sodium borohydride, which can rapidly reduce aldehydes and ketones, 4-MMB is milder, which can be beneficial in one-pot reductive amination reactions by minimizing the premature reduction of the carbonyl starting material. Compared to sodium triacetoxyborohydride, 4-MMB can be more soluble in a wider range of organic solvents.[1][2]
Q3: How should 4-MMB be stored?
A3: 4-MMB is a stable solid that should be stored in a cool, dry place in a tightly sealed container.[3] For long-term storage, refrigeration at 2-8°C is recommended.[3]
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound.
Issue 1: Low Yield of the Desired Amine in Reductive Amination
Low yields in reductive amination can stem from several factors, from incomplete imine formation to suboptimal reaction conditions.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Explanation |
| Incomplete Imine Formation | Pre-form the imine before adding 4-MMB. This can be monitored by techniques like TLC or NMR. Adding a dehydrating agent, such as molecular sieves, can also drive the equilibrium towards imine formation. | Reductive amination is a two-step process: imine formation followed by reduction. If the imine is not formed efficiently, the subsequent reduction will result in a low yield of the desired amine. |
| Competitive Reduction of the Carbonyl Group | Add the 4-MMB portion-wise to the reaction mixture containing the pre-formed imine. Using a milder amine-borane complex or conducting the reaction at a lower temperature can also favor the reduction of the imine over the carbonyl. | Although 4-MMB is a mild reducing agent, it can still reduce aldehydes and ketones, especially more reactive ones. This side reaction consumes the starting material and the reducing agent, lowering the overall yield of the desired amine. |
| Suboptimal pH | For acid-catalyzed reductions, a slightly acidic medium (pH 5-6) is often optimal for imine formation without significantly decomposing the amine-borane complex. The rate of reduction of ketones by morpholine-borane is enhanced by an increase in acidity.[4] | The pH of the reaction medium is crucial. While acidic conditions can catalyze imine formation, strongly acidic conditions can lead to the hydrolysis of the amine-borane complex, reducing its efficacy. |
| Steric Hindrance | For sterically hindered ketones or amines, increasing the reaction temperature and time may be necessary. The use of a Lewis acid catalyst might also facilitate the reaction. | Steric hindrance around the carbonyl group or the amine can slow down the rate of imine formation and subsequent reduction. |
Issue 2: Formation of Over-Alkylated Byproduct (Tertiary Amine)
When the target product is a secondary amine, the formation of a tertiary amine through over-alkylation is a common side reaction.
Reaction Scheme:
Caption: Formation of tertiary amine byproduct.
Troubleshooting Strategies:
| Strategy | Experimental Protocol | Rationale |
| Control Stoichiometry | Use a slight excess of the primary amine (1.1-1.2 equivalents) relative to the carbonyl compound. | By ensuring the primary amine is in excess, the probability of the newly formed secondary amine reacting with the remaining carbonyl is reduced. |
| Slow Addition of Carbonyl | Add the aldehyde or ketone slowly to a mixture of the primary amine and 4-MMB. | This method maintains a low concentration of the carbonyl compound throughout the reaction, favoring the initial reaction with the more abundant primary amine over the secondary amine product. |
| Lower Reaction Temperature | Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature). | The rate of the second alkylation is often more sensitive to temperature than the first. Lowering the temperature can therefore selectively slow down the formation of the tertiary amine byproduct. |
Issue 3: Presence of Boron-Containing Impurities in the Final Product
After the reaction, boron-containing byproducts such as boric acid or borate esters can co-precipitate with the product or be difficult to remove during extraction.
Workup and Purification Protocol:
A common method to remove boron impurities is to convert them into volatile trimethyl borate.
-
Quench the reaction: After the reaction is complete, cautiously add methanol to quench any remaining 4-MMB.
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Solvent Removal: Concentrate the reaction mixture under reduced pressure.
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Azeotropic Removal of Boron: Add methanol to the residue and re-concentrate. Repeat this process 3-4 times. This procedure forms volatile trimethyl borate, which is removed with the solvent.[5]
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Aqueous Workup: Perform a standard aqueous workup based on the properties of the amine product (e.g., acid-base extraction).
Caption: Workflow for boron impurity removal.
Summary of Potential Side Products
| Side Product | Formation Pathway | Mitigation Strategy |
| Alcohol (from carbonyl reduction) | Direct reduction of the starting aldehyde or ketone by 4-MMB. | Ensure efficient imine formation before or during the addition of 4-MMB. Use milder reaction conditions. |
| Tertiary Amine (over-alkylation) | The secondary amine product reacts with another molecule of the carbonyl compound and is subsequently reduced. | Control stoichiometry, slow addition of the carbonyl compound, lower reaction temperature. |
| Boric Acid/Borate Esters | Hydrolysis or alcoholysis of the borane complex during the reaction or workup. | Follow the recommended workup procedure involving repeated evaporation with methanol. |
| Unreacted Starting Materials | Incomplete reaction due to insufficient reaction time, low temperature, or steric hindrance. | Increase reaction time and/or temperature. Consider using a catalyst for sterically hindered substrates. |
This technical support guide provides a starting point for troubleshooting reactions involving this compound. For further assistance, please consult the relevant literature or contact a technical support specialist.
References
Technical Support Center: Troubleshooting Carbonyl Reductions with 4-Methylmorpholine-borane
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete carbonyl reductions when using 4-Methylmorpholine-borane (NMM-borane).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My carbonyl reduction with this compound is incomplete, showing significant starting material remaining. What are the potential causes and how can I improve the conversion?
A1: Incomplete reduction is a common issue that can arise from several factors. Here’s a systematic approach to troubleshooting:
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Reagent Quality and Stoichiometry:
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Purity of NMM-borane: Ensure the this compound complex is of high purity (≥97%) and has been stored under appropriate conditions (room temperature, under an inert atmosphere) to prevent decomposition.[1] Amine-borane complexes can degrade over time, especially if exposed to moisture or strong oxidizing agents.[2]
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Stoichiometry: An insufficient amount of the reducing agent is a primary cause of incomplete reactions. While a 1:1 molar ratio of hydride to carbonyl is theoretically needed, an excess of NMM-borane is often required to drive the reaction to completion. It is advisable to start with at least 1.5 to 2.0 equivalents of the borane complex.
-
-
Reaction Conditions:
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Temperature: While many reductions with NMM-borane proceed at room temperature, some less reactive carbonyls may require elevated temperatures to increase the reaction rate.[3] Consider gently heating the reaction mixture (e.g., to 40-50 °C) and monitoring the progress by TLC or NMR.
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Solvent: The choice of solvent can significantly impact the reaction. Aprotic solvents like tetrahydrofuran (THF), diethyl ether, or dichloromethane (DCM) are commonly used. Ensure the solvent is anhydrous, as water can react with the borane complex, reducing its effectiveness. The solubility of the NMM-borane complex is enhanced in many organic solvents due to the morpholine ring.[4]
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Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction's progress over an extended period (e.g., 24 hours) before concluding it is incomplete.
-
-
Substrate-Related Issues:
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Steric Hindrance: Highly substituted or sterically hindered carbonyl groups can be challenging to reduce. In such cases, increasing the temperature and using a larger excess of the reducing agent may be necessary.
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Substrate Purity: Impurities in the starting material can interfere with the reaction. Ensure the carbonyl compound is pure before starting the reduction.
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Q2: I am observing the formation of side products in my reaction. What are the likely side reactions and how can I minimize them?
A2: Side product formation can complicate purification and reduce the yield of the desired alcohol. Here are some common side reactions and mitigation strategies:
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Hydrolysis of the Borane Complex: this compound can slowly react with water, leading to the evolution of hydrogen gas and the formation of boric acid and N-methylmorpholine.[3] This reduces the amount of active reducing agent available.
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Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
-
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Formation of Borate Esters: The initial product of the reduction is a borate ester, which needs to be hydrolyzed during the work-up to yield the final alcohol. Incomplete hydrolysis can lead to the isolation of these intermediates.
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Solution: Ensure a proper quenching and work-up procedure is followed. Acidic work-up (e.g., with dilute HCl) is typically effective in hydrolyzing the borate esters.
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Q3: What is the recommended experimental protocol for a standard carbonyl reduction using this compound?
A3: The following is a general protocol that can be adapted based on the specific substrate and scale.
Experimental Protocol: General Procedure for Carbonyl Reduction
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Reaction Setup: To a round-bottom flask under an inert atmosphere (nitrogen or argon), add the carbonyl compound (1.0 eq.).
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Solvent Addition: Add an anhydrous aprotic solvent (e.g., THF, DCM) to dissolve the starting material.
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Addition of Reducing Agent: Add this compound (1.5-2.0 eq.) portion-wise to the stirred solution at room temperature. For exothermic reactions, the addition can be done at 0 °C.
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Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly add a protic solvent like methanol to quench the excess NMM-borane. Be cautious as hydrogen gas evolution may occur.
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Work-up: Add dilute aqueous acid (e.g., 1 M HCl) to hydrolyze the borate esters. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel if necessary.
Q4: How can I effectively monitor the progress of my reduction reaction?
A4: Proper reaction monitoring is crucial to determine the endpoint and avoid unnecessary side reactions or decomposition.
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Thin Layer Chromatography (TLC): TLC is a quick and convenient method. Spot the reaction mixture alongside the starting material on a TLC plate. The product alcohol is typically more polar than the starting carbonyl, resulting in a lower Rf value.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: For more quantitative analysis, a small aliquot of the reaction mixture can be taken, the solvent evaporated, and the residue dissolved in a deuterated solvent for ¹H NMR analysis.[5] The disappearance of the aldehydic proton signal (around 9-10 ppm) or a shift in the signals of protons alpha to the carbonyl group can be monitored. 11B NMR can also be used to monitor the consumption of the borane complex.[2]
Data Presentation
Table 1: Comparison of Reaction Conditions for Carbonyl Reduction
| Carbonyl Substrate | Equivalents of NMM-borane | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Acetophenone | 1.5 | THF | 25 | 4 | 95 | Hypothetical Data |
| 4-Nitroacetophenone | 2.0 | DCM | 25 | 6 | 92 | Hypothetical Data |
| 2-Adamantanone | 2.5 | Toluene | 60 | 24 | 85 | Hypothetical Data |
| Benzaldehyde | 1.2 | THF | 0-25 | 2 | 98 | Hypothetical Data |
Note: The data in this table is illustrative and based on typical outcomes. Actual results may vary depending on the specific experimental conditions.
Visualizations
Troubleshooting Workflow
Caption: A flowchart for troubleshooting incomplete carbonyl reductions.
General Reaction Pathway
References
Optimizing temperature and reaction time for 4-Methylmorpholine-borane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reactions involving 4-Methylmorpholine-borane (NMMB).
Frequently Asked Questions (FAQs)
Q1: What is this compound (NMMB) and what are its primary applications?
A1: this compound is a stable, solid amine-borane complex. It is primarily used as a mild and selective reducing agent in organic synthesis. Its key applications include the reduction of aldehydes and ketones to their corresponding alcohols.[1]
Q2: What are the advantages of using NMMB over other reducing agents like sodium borohydride?
A2: NMMB offers several advantages, including its stability in air and moisture, which allows for easier handling. It often exhibits greater selectivity, for instance, in the reduction of aldehydes in the presence of ketones. Its solubility in a wide range of organic solvents also provides greater flexibility in choosing reaction conditions.[1]
Q3: How should NMMB be stored?
A3: NMMB should be stored in a tightly sealed container in a cool, dry place. It is stable under recommended storage conditions.
Q4: Can NMMB be used in acidic or basic conditions?
A4: The reactivity of amine-borane complexes like NMMB can be influenced by pH. Acidic conditions can enhance the reducing power of some amine-boranes. However, strong acidic or basic conditions may lead to decomposition of the reagent. It is recommended to perform a small-scale test reaction to determine the optimal pH for a specific transformation.
Q5: What are the typical solvents used for reactions with NMMB?
A5: NMMB is soluble in a variety of common organic solvents, including tetrahydrofuran (THF), methanol, ethanol, and dichloromethane. The choice of solvent can influence reaction rates and should be optimized for each specific application.[1]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Insufficient reagent. 2. Low reaction temperature. 3. Inactive reagent due to improper storage. 4. Sterically hindered substrate. | 1. Increase the molar equivalents of NMMB. 2. Gradually increase the reaction temperature in 10°C increments. 3. Use a fresh batch of NMMB. 4. Increase reaction time and/or temperature. Consider using a stronger reducing agent if the substrate is particularly unreactive. |
| Formation of Side Products | 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. Extended reaction time. 3. Presence of impurities in the starting material or solvent. | 1. Lower the reaction temperature. 2. Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed. 3. Ensure the purity of all reagents and solvents. |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Equilibrium has been reached. | 1. Extend the reaction time and monitor progress. 2. Increase the equivalents of NMMB to shift the equilibrium towards the product. |
| Difficulty in Product Isolation | 1. Formation of boron-containing byproducts that are difficult to remove. | 1. After the reaction is complete, quench with an acidic solution (e.g., 1M HCl) to decompose the boron complexes. This is often followed by a basic workup to remove the amine salts. |
Experimental Protocols
General Protocol for the Reduction of an Aromatic Ketone (e.g., Acetophenone)
This protocol provides a general starting point for the reduction of ketones using NMMB. Optimal conditions may vary depending on the specific substrate.
Materials:
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Acetophenone
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This compound (NMMB)
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Anhydrous Tetrahydrofuran (THF)
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1M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate Solution
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Anhydrous Magnesium Sulfate
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Standard laboratory glassware and magnetic stirrer
Procedure:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve acetophenone (1.0 eq) in anhydrous THF.
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Add NMMB (1.5 eq) portion-wise to the stirred solution at room temperature.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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If the reaction is sluggish at room temperature, gently heat the mixture to 40-50°C.
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Once the starting material is consumed, cool the reaction mixture to 0°C in an ice bath.
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Slowly quench the reaction by adding 1M HCl. Be cautious as hydrogen gas may be evolved.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the product by flash column chromatography if necessary.
Data Presentation
The following tables provide illustrative data on the effect of temperature and reaction time on the reduction of a model substrate, acetophenone, with NMMB. This data is intended for guidance and actual results may vary.
Table 1: Effect of Temperature on the Reduction of Acetophenone
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield of 1-Phenylethanol (%) |
| 25 | 24 | 65 | 60 |
| 40 | 12 | 95 | 92 |
| 60 | 6 | >99 | 97 |
| 80 | 4 | >99 | 94 (minor byproducts observed) |
Reaction conditions: Acetophenone (1 mmol), NMMB (1.5 mmol), THF (10 mL).
Table 2: Effect of Reaction Time on the Reduction of Acetophenone at 40°C
| Reaction Time (h) | Conversion (%) | Yield of 1-Phenylethanol (%) |
| 2 | 45 | 42 |
| 4 | 75 | 71 |
| 8 | 92 | 88 |
| 12 | 95 | 92 |
Reaction conditions: Acetophenone (1 mmol), NMMB (1.5 mmol), THF (10 mL), 40°C.
Mandatory Visualizations
Caption: Workflow for optimizing a reaction using NMMB.
References
Effective purification methods for 4-Methylmorpholine-borane reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively purifying 4-Methylmorpholine-borane (NMM-borane) reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a this compound reaction mixture?
A1: Common impurities include:
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Excess 4-Methylmorpholine: Typically, an excess of the amine is used in the synthesis to ensure complete complexation of the borane source.[1]
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Byproducts from the borane source: Depending on the borane reagent used (e.g., Borane-THF or diborane), you may have residual solvents like tetrahydrofuran (THF) or byproducts from its decomposition.
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Hydrolysis products: this compound can be sensitive to moisture and may hydrolyze to form boric acid and 4-methylmorpholine.[2]
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Oxidation products: Exposure to strong oxidizing agents can lead to the decomposition of the complex.
Q2: What are the recommended methods for purifying this compound?
A2: The two primary methods for purifying this compound are recrystallization and column chromatography.[1] Distillation is also a possibility, though less common for solid complexes. The choice of method depends on the scale of the reaction and the nature of the impurities.
Q3: What is the expected purity of commercially available this compound?
A3: Commercially available this compound typically has a purity of around 95% to 97% or higher, as determined by titration.[3][4]
Troubleshooting Guides
Recrystallization
Problem 1: Oily product or no crystallization upon cooling.
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Possible Cause: The solvent may be too nonpolar, or there might be an insufficient amount of solvent to dissolve the compound at elevated temperatures. Conversely, the cooling process might be too rapid.
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Solution:
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Slowly add a co-solvent of different polarity. For instance, if you are using a nonpolar solvent like hexanes, cautiously add a slightly more polar solvent like ethyl acetate dropwise until the solution becomes clear at an elevated temperature.
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Ensure you are using an adequate volume of solvent. The goal is to have a saturated solution at the boiling point of the solvent.
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Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization.
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Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.
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Problem 2: Low recovery of the purified product.
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Possible Cause: The chosen solvent may be too polar, leading to high solubility of the compound even at low temperatures. Alternatively, too much solvent may have been used.
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Solution:
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Select a solvent or solvent system where this compound has high solubility at high temperatures and low solubility at low temperatures.
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Use the minimum amount of hot solvent required to fully dissolve the crude product.
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After crystallization, ensure the mixture is thoroughly cooled before filtration to minimize the amount of product remaining in the solution.
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Column Chromatography
Problem 1: The compound is not moving from the baseline (Rf = 0).
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Possible Cause: The eluent system is not polar enough to displace the basic amine-borane complex from the acidic silica gel.
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Solution:
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Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
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Switch to a more polar solvent system, such as dichloromethane/methanol.
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Add a small amount of a basic modifier to the eluent to compete with the product for binding sites on the silica gel. Triethylamine (1-2%) is a common choice. For very stubborn compounds, a solution of 10% ammonia in methanol can be used as the polar component of the mobile phase.
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Problem 2: The compound streaks down the column.
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Possible Cause: This is a common issue with amines on silica gel due to strong interactions with the acidic stationary phase. It can also be caused by overloading the column.
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Solution:
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As with the previous problem, add a basic modifier like triethylamine or a few drops of ammonia to the eluent system.
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Ensure that the amount of crude product loaded onto the column does not exceed its capacity. A general rule of thumb is to use 20-50 times the weight of silica gel to the weight of the crude sample.
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Consider using a different stationary phase, such as neutral or basic alumina, or an amine-functionalized silica gel.
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Problem 3: Decomposition of the product on the column.
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Possible Cause: The acidic nature of silica gel can cause the decomposition of acid-sensitive compounds, including some borane complexes.
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Solution:
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Deactivate the silica gel by adding a small percentage of a base like triethylamine to the eluent.
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Use a less acidic stationary phase like neutral alumina.
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Minimize the time the compound spends on the column by using flash chromatography (applying pressure to speed up the elution).
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Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and may need to be optimized based on the specific impurities present.
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Solvent Selection: Based on solubility data, a mixed solvent system of hexanes and ethyl acetate is a good starting point. This compound is a white to off-white crystalline solid with a melting point of 42-45 °C.[3][4]
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Dissolution: In a flask, add the crude this compound. Add a minimal amount of ethyl acetate to dissolve the solid at room temperature.
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Hot Filtration (Optional): If insoluble impurities are present, heat the solution gently and add more ethyl acetate until the product dissolves. Perform a hot filtration to remove the insoluble materials.
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Crystallization: Slowly add hexanes to the warm solution until it becomes slightly cloudy. Reheat the solution until it is clear again.
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Cooling: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold hexanes.
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Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol
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TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of dichloromethane and methanol. An ideal Rf value for the product is between 0.2 and 0.4. If streaking is observed, add 1% triethylamine to the eluent.
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Column Packing:
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Prepare a slurry of silica gel in the chosen non-polar solvent component (e.g., dichloromethane).
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Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.
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Add a layer of sand on top of the silica gel.
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Loading the Sample:
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Dissolve the crude this compound in a minimal amount of the eluent.
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Carefully add the sample solution to the top of the column.
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Elution:
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Begin eluting with the solvent system determined by TLC analysis.
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If necessary, gradually increase the polarity of the eluent (gradient elution) to move the compound down the column.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 42 - 45 °C | [3][4] |
| Molecular Formula | C₅H₁₄BNO | [3] |
| Molecular Weight | 114.98 g/mol | [3] |
Table 2: Purity Levels of this compound
| Purification Method | Expected Purity | Notes |
| Commercial Grade | ≥ 95-97% | As per supplier specifications, often by titration.[3][4] |
| Recrystallization | > 98% | Dependent on the nature of impurities and solvent system. |
| Column Chromatography | > 99% | Can achieve high purity but may result in lower yield. |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common issues in this compound purification.
References
Technical Support Center: Managing Exothermic Reactions with 4-Methylmorpholine-borane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on safely managing exothermic reactions when using 4-Methylmorpholine-borane (NMM-borane). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments.
Troubleshooting Guides & FAQs
1. Controlling Reaction Exotherms
Q1: My reaction temperature is increasing much faster than anticipated. What should I do?
A1: An uncontrolled rise in temperature indicates a potential thermal runaway. Immediate action is critical.
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Emergency Stop: Cease the addition of any further reagents.
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Enhance Cooling: Increase the efficiency of your cooling system. If using an ice bath, ensure it is well-stocked and making good contact with the reaction vessel. For circulator systems, lower the setpoint temperature.
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Dilution: If safe and feasible, dilute the reaction mixture with a pre-cooled, inert solvent to decrease the concentration of reactants and help dissipate heat.
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Notify Safety Personnel: Alert your lab manager or safety officer immediately.
Q2: How can I prevent a rapid exotherm from occurring in the first place?
A2: Proactive measures are key to preventing thermal runaways.
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Slow Addition: Add the this compound solution dropwise to the reaction mixture, especially during the initial phase of the reaction. A vigorous exotherm can occur partway through the addition, so it's crucial to maintain a slow and controlled rate[1].
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Adequate Cooling: Ensure your reaction vessel is adequately cooled before starting the addition. An ice bath (0°C) is a common starting point for controlling borane reductions.
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Monitoring: Continuously monitor the internal temperature of the reaction. Do not rely on the temperature of the cooling bath alone.
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Proper Agitation: Ensure efficient stirring to promote even heat distribution and prevent localized hot spots.
2. Quenching Procedures
Q3: I've completed my reaction. What is the safest way to quench the excess this compound?
A3: Quenching of borane complexes is an exothermic process that generates hydrogen gas, which is flammable. Extreme caution must be exercised.
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Cooling: Cool the reaction mixture to 0°C in an ice bath before beginning the quench.
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Slow Addition of a Protic Solvent: Slowly and carefully add a protic solvent such as methanol or ethanol dropwise to the cooled reaction mixture. Be prepared for gas evolution (hydrogen).
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Ventilation: Perform the quenching procedure in a well-ventilated fume hood to safely dissipate the hydrogen gas produced.
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Aqueous Workup: Following the initial quench with an alcohol, a more thorough quench can be achieved by the slow addition of water or an aqueous acid solution (e.g., 1 M HCl)[1][2].
Q4: Can I quench with water directly?
A4: While water can be used, it is generally recommended to first quench with a less reactive protic solvent like methanol or isopropanol[3]. Direct quenching with water can be very vigorous and lead to a rapid release of hydrogen gas and a significant exotherm.
3. Incomplete Reactions and Side Products
Q5: My reaction is not going to completion. What are the possible causes?
A5: Several factors can lead to an incomplete reaction.
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Reagent Quality: Ensure the this compound is of high purity and has been stored properly under inert atmosphere, away from moisture.
-
Temperature: While cooling is crucial to control the exotherm, excessively low temperatures may slow the reaction rate to a point where it does not proceed efficiently. A carefully controlled temperature increase after the initial exothermic phase may be necessary.
-
Stoichiometry: Verify the stoichiometry of your reactants. An insufficient amount of the borane complex will result in an incomplete reduction.
Q6: I'm observing unexpected side products. What could be causing this?
A6: Side product formation can arise from the reactivity of the borane complex with certain functional groups or solvents.
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Solvent Reactivity: Avoid using protic or reactive solvents such as acetone, N,N-dimethylacetamide, and acetonitrile as the primary reaction solvent, as they can be reduced by borane complexes[2].
-
Functional Group Compatibility: While generally selective, borane reagents can sometimes reduce other functional groups present in the starting material, especially at elevated temperatures.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₁₄BNO | [4][5] |
| Molecular Weight | 114.98 g/mol | [4][5] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 42-45 °C | [6] |
| Flash Point | 66 °C (150.8 °F) - closed cup | |
| Stability | Stable under recommended storage conditions. Moisture sensitive. | [7] |
Table 2: Qualitative Reactivity and Hazards
| Reactant/Condition | Hazard/Observation | Mitigation | Reference |
| Protic Solvents (Water, Alcohols, Acids) | Exothermic reaction, hydrogen gas evolution. | Slow, controlled addition with cooling. Ensure adequate ventilation. | [2] |
| Strong Oxidizing Agents | Vigorous, potentially explosive reaction. | Avoid contact with strong oxidizing agents. | [7] |
| Heat | Thermal decomposition can occur, producing flammable and toxic gases. | Avoid excessive heating. Store in a cool, dry place. | [7] |
Experimental Protocols
Protocol 1: General Procedure for a Controlled Reduction Reaction
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Setup: Assemble a reaction flask equipped with a magnetic stirrer, a dropping funnel, a thermometer to monitor the internal temperature, and an inert gas inlet (e.g., nitrogen or argon).
-
Cooling: Place the reaction flask in an ice/water bath to maintain an internal temperature of 0-5 °C.
-
Charge Reactants: Charge the substrate to be reduced and an appropriate anhydrous, aprotic solvent (e.g., THF, diethyl ether) to the reaction flask.
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Reagent Addition: Dissolve the this compound in the same anhydrous solvent and add it to the dropping funnel. Add the borane solution to the reaction mixture dropwise, maintaining the internal temperature below 10 °C.
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Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
Reaction Completion: Once the reaction is complete, proceed to the quenching protocol.
Protocol 2: Safe Quenching of Excess this compound
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Maintain Cooling: Ensure the reaction mixture from Protocol 1 is maintained at 0-5 °C in an ice bath.
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Initial Quench: Slowly and carefully add methanol dropwise via a dropping funnel. You will observe gas evolution (hydrogen). Continue the addition at a rate that keeps the gas evolution under control.
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Stirring: Allow the mixture to stir for 15-30 minutes at 0-5 °C after the methanol addition is complete to ensure the initial quench is thorough.
-
Aqueous Quench: Slowly add water or a dilute aqueous acid (e.g., 1 M HCl) dropwise to the reaction mixture to quench any remaining reactive species.
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Warm to Room Temperature: Once the gas evolution has ceased, the cooling bath can be removed, and the reaction mixture can be allowed to warm to room temperature before proceeding with the workup and extraction.
Visualizations
Caption: Workflow for managing an exothermic reaction with this compound.
Caption: Troubleshooting decision tree for common issues with this compound reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis: Molecular Structure, Thermal-Calorimetric and Computational Analyses, of Three New Amine Borane Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy Borane 4-methylmorpholine complex | 15648-16-5 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthesis: Molecular Structure, Thermal-Calorimetric and Computational Analyses, of Three New Amine Borane Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Methylmorpholine-borane (NMM-borane) Degradation and Stability in Solution
For researchers, scientists, and drug development professionals utilizing 4-Methylmorpholine-borane (NMM-borane), ensuring its stability in solution is paramount for reproducible and reliable experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common degradation and stability issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound (NMM-borane) is a stable amine-borane complex widely used as a mild and selective reducing agent in organic synthesis.[1][2] Its stability is crucial because degradation leads to a decrease in the effective concentration of the reducing agent, resulting in incomplete reactions, formation of byproducts, and poor reproducibility.
Q2: How does NMM-borane compare in stability to other borane complexes?
NMM-borane is significantly more stable than other common borane complexes like borane-tetrahydrofuran (BH₃·THF) and borane-dimethyl sulfide (BH₃·DMS), particularly under ambient air.[1] This enhanced stability makes it easier to handle and store.
Q3: What are the general recommendations for storing NMM-borane?
To ensure its long-term stability, NMM-borane should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[1]
Troubleshooting Guide: Degradation in Solution
This guide addresses specific issues you might encounter related to the degradation of NMM-borane in various experimental settings.
Issue 1: Incomplete or sluggish reduction reaction.
Possible Cause: Degradation of NMM-borane in the reaction solvent.
Troubleshooting Steps:
-
Solvent Selection:
-
Aprotic Solvents (Recommended): Use anhydrous aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) for reactions. These solvents are less likely to react with the borane complex.
-
Protic Solvents (Caution): Protic solvents like methanol and water can react with NMM-borane, leading to its decomposition and the release of hydrogen gas. If a protic solvent is necessary, the NMM-borane should be used immediately after dissolution, and the reaction should be performed at low temperatures to minimize degradation.
-
-
Solution Age: Prepare solutions of NMM-borane fresh for each experiment. Avoid storing solutions for extended periods, as the stability of the complex in solution is lower than in its solid state.
-
Temperature Control: Perform reactions at the lowest effective temperature. Elevated temperatures can accelerate the degradation of NMM-borane in solution.
Issue 2: Formation of unexpected byproducts.
Possible Cause: Side reactions resulting from the degradation products of NMM-borane or reaction with impurities.
Troubleshooting Steps:
-
Purity of NMM-borane: Ensure the use of high-purity NMM-borane. Impurities can catalyze degradation or participate in side reactions.
-
Reaction Quenching: The formation of amine-borane complexes with the product can sometimes be mistaken for byproducts. Proper quenching and work-up procedures are essential to break these complexes and isolate the desired product. A common method is the careful addition of an acid (e.g., HCl) to the reaction mixture.
Experimental Protocols
Protocol 1: Monitoring NMM-borane Stability in Solution using ¹¹B NMR Spectroscopy
¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the stability of borane complexes.
Methodology:
-
Sample Preparation:
-
Prepare a solution of NMM-borane of known concentration in the desired deuterated solvent (e.g., THF-d₈, CDCl₃).
-
Transfer the solution to a quartz NMR tube. Standard borosilicate glass tubes should be avoided as they can contribute a broad boron signal.[3]
-
Acquire an initial ¹¹B NMR spectrum to serve as the time-zero reference.
-
-
Data Acquisition:
-
Acquire ¹¹B NMR spectra at regular time intervals (e.g., every hour, every 24 hours) under the desired experimental conditions (e.g., room temperature, elevated temperature).
-
The chemical shift for NMM-borane is typically observed as a broad singlet around -18 to -24 ppm relative to BF₃·Et₂O.[1]
-
-
Data Analysis:
-
Integrate the signal corresponding to NMM-borane at each time point.
-
A decrease in the integral value over time indicates degradation of the complex.
-
The appearance of new signals may indicate the formation of degradation products, such as boric acid or its esters.
-
Data Presentation
| Solvent | Temperature | Expected Stability | Notes |
| Tetrahydrofuran (THF) | Room Temperature | High | Anhydrous conditions are recommended. |
| Dichloromethane (DCM) | Room Temperature | High | Anhydrous conditions are recommended. |
| Methanol (MeOH) | Room Temperature | Low | Reacts to form methoxyboranes and hydrogen gas. |
| Water (H₂O) | Room Temperature | Very Low | Hydrolyzes to form boric acid and hydrogen gas. |
| Tetrahydrofuran (THF) | 50°C | Moderate | Degradation is accelerated at higher temperatures. |
Visualizations
Logical Workflow for Troubleshooting NMM-borane Reaction Issues
Caption: A logical workflow for troubleshooting common issues in reactions involving this compound.
Degradation Pathway of Amine-Boranes in Protic Solvents
Caption: A simplified representation of the degradation pathway of amine-borane complexes in the presence of protic solvents.
References
Techniques for removing boron impurities from reaction products
Technical Support Center: Boron Impurity Removal
This guide provides researchers, scientists, and drug development professionals with practical techniques and troubleshooting advice for removing boron-containing impurities from reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of boron impurities in reaction products?
Boron impurities typically originate from reagents used in common organic reactions. Key sources include boronic acids and their esters used in Suzuki-Miyaura cross-coupling reactions, as well as boron-based reducing agents like sodium borohydride.[1][2][3] Other sources can include hydroboration and allylation reagents.[1][2]
Q2: How can I quickly remove a large amount of boron waste from a reaction mixture?
For bulk removal, a simple and effective method is repeated concentration of the reaction mixture from methanol.[1][2] This process converts boron compounds into volatile trimethyl borate ((MeO)₃B), which can be removed under reduced pressure.[1][2]
Q3: Which purification technique is most suitable for my product?
The choice of technique depends on the properties of your desired compound and the nature of the boron impurity.
-
For non-polar products, extraction or simple filtration may be sufficient.
-
For polar products, more specialized techniques like azeotropic distillation with methanol, derivatization, or the use of boron scavengers might be necessary.[1][2][4]
-
Chromatographic methods can be effective but sometimes require modification, such as impregnating the silica gel with boric acid to prevent streaking and loss of pinacol boronic esters.[5][6]
Q4: How do I remove boronic acid that is co-eluting with my product during chromatography?
If your product is stable under basic conditions, a basic aqueous wash (e.g., with aqueous NaOH) can be very effective. This converts the boronic acid into the corresponding boronate salt, which is highly soluble in the aqueous layer and can be easily separated.[7]
Q5: Are boronic acids themselves problematic for final drug products?
Yes, there are growing concerns about the potential mutagenic activity of some boronic acids.[8] This has increased the importance of effectively removing them to meet purity standards for active pharmaceutical ingredients (APIs).[8]
Troubleshooting Guides
Issue 1: My polar product is water-soluble, making extraction from boron impurities difficult.
-
Question: I have a polar, water-soluble product, and standard aqueous extractions are not removing the boric acid byproducts. What should I do?
-
Answer:
-
Azeotropic Removal with Methanol: This is often the first method to try. Dissolve your crude product in methanol and concentrate it under reduced pressure. Repeat this process 3-5 times. This converts boron impurities to volatile trimethyl borate.[1][2]
-
Sorbitol Extraction: Boronic acids form a charged complex with diols like sorbitol in an aqueous solution. Dissolve the crude mixture in an organic solvent and extract with an aqueous solution containing sorbitol. The boron-sorbitol complex will be drawn into the aqueous layer, leaving your product in the organic phase.[4]
-
Diethanolamine Adduct Formation: React the crude mixture with diethanolamine. The resulting boronic acid adduct is often crystalline and can be precipitated from a solvent like ether, while the desired product remains in solution.[4]
-
Issue 2: My product streaks on a silica gel column, and the final product is still contaminated.
-
Question: I'm using flash column chromatography, but a colored impurity streaks through the column, and my NMR still shows boron contamination. How can I improve my separation?
-
Answer:
-
Modified Silica Gel: Over-adsorption and decomposition of boronic esters on standard silica is a common problem.[6] Impregnating the silica gel with boric acid can suppress the loss of the compound and lead to better separation.[5][6]
-
Alternative Stationary Phase: For some boronate esters, neutral alumina can be a more effective stationary phase than silica gel, allowing for elution with non-polar solvents like hexane.[9]
-
Pre-Column Wash: Before chromatography, try a basic aqueous wash if your compound is stable. This will remove the majority of the acidic boron species, reducing the load on the column.[7] A wash with aqueous sodium thiosulfate or sodium bisulfite can also help remove colored impurities which may be bromine-based rather than boron-based.[10]
-
Issue 3: I've tried extractions and chromatography, but residual boron impurities remain.
-
Question: Despite multiple purification steps, I cannot completely remove trace boron impurities. What advanced techniques can I use?
-
Answer:
-
Boron Scavengers: Use silica-based or polymer-bound scavenger resins. These are functionalized solids that selectively bind to boron species.[8][11] You can add the scavenger resin to a solution of your crude product, stir for a set time, and then simply filter off the resin with the bound impurity.[12] This is highly effective for removing trace contaminants to sub-ppm levels.[13]
-
Recrystallization: If your product is a solid, recrystallization can be a powerful final purification step. For aryl boronic acids, hot ethanol or hot water have been reported as effective recrystallization solvents.[4]
-
Potassium Trifluoroborate Salt Formation: Boronic acids can be converted to their corresponding potassium trifluoroborate salts (KBF₃), which are often crystalline and stable solids. These can be isolated and purified, and the boronic acid can be regenerated if needed.[4]
-
Data Presentation
Table 1: Comparison of Boron Removal Techniques
| Technique | Principle | Typical Efficiency | Best For | Limitations |
| Precipitation | Formation of insoluble boron salts (e.g., with Ca(OH)₂) or adducts. | 90-95% removal from wastewater.[14][15] | High concentration boron streams.[14][16] | Can require high temperatures and produce significant sludge.[14][17] |
| Liquid-Liquid Extraction | Partitioning of boron species into an aqueous or organic phase. | Up to 98.2% recovery from brines using 2-butyl-1-octanol.[18][19] | Removing boronic acids from organic reaction mixtures. | Efficiency is highly dependent on pH, solvent choice, and product polarity.[18][19] |
| Azeotropic Distillation | Formation of volatile trimethyl borate with methanol. | Effective for lab-scale purification.[1][2] | General removal of various boron compounds.[1][2] | Requires multiple repetitions; may not be suitable for large scale. |
| Chromatography | Separation based on differential adsorption to a stationary phase. | Method-dependent; can achieve high purity. | Purifying boronic esters and other moderately polar compounds.[5][6] | Can suffer from product loss on silica; may require modified phases.[6] |
| Scavenger Resins | Covalent or ionic binding of boron to a solid support. | Can reduce impurities to <10 ppm.[12][20] | Removing trace metal and boron impurities from final products.[13] | Higher cost of reagents compared to simple extraction or precipitation. |
Experimental Protocols
Protocol 1: Azeotropic Removal of Boron with Methanol
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of methanol.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator.
-
Repetition: Repeat the process of dissolving in methanol and concentrating 3 to 5 times to ensure complete conversion and removal of boron as trimethyl borate.[1][2]
-
Final Drying: After the final concentration, place the flask under high vacuum to remove any residual methanol and trimethyl borate.
Protocol 2: Liquid-Liquid Extraction with a Basic Wash
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Basic Wash: Transfer the organic solution to a separatory funnel and wash with a 1M aqueous solution of sodium hydroxide (NaOH). Shake the funnel for 1-2 minutes. This converts the acidic boronic acid into a water-soluble boronate salt.[7]
-
Separation: Allow the layers to separate and drain the aqueous layer.
-
Repeat: Repeat the wash with the basic solution 1-2 more times.
-
Neutralization & Brine Wash: Wash the organic layer with water, followed by a saturated aqueous solution of NaCl (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
Protocol 3: Purification using a Boron Scavenger Resin (Batch Method)
-
Scavenger Selection: Choose a scavenger resin with functional groups suitable for binding boron (e.g., diol-functionalized resins).
-
Dissolution: Dissolve the crude product containing boron impurities in a compatible organic solvent (e.g., THF, DCM).
-
Addition of Scavenger: Add 3-5 equivalents of the scavenger resin to the solution.
-
Agitation: Stir the resulting mixture at room temperature. The required time can range from 1 to 16 hours, depending on the specific scavenger and impurity level.[12] Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).
-
Filtration: Once the scavenging is complete, filter the mixture to remove the solid resin, which now has the boron impurity bound to it.
-
Washing: Wash the filtered resin with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: Decision workflow for selecting a boron removal technique.
References
- 1. Workup [chem.rochester.edu]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. silicycle.com [silicycle.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. silicycle.com [silicycle.com]
- 12. sopachem.com [sopachem.com]
- 13. biotage.com [biotage.com]
- 14. researchgate.net [researchgate.net]
- 15. deswater.com [deswater.com]
- 16. ijcce.ac.ir [ijcce.ac.ir]
- 17. "Removal of Boron from Produced Water by Co-precipitation / Adsorption " by Imran Yusuf Rahman, Yarrow Nelson et al. [digitalcommons.calpoly.edu]
- 18. Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. biotage.com [biotage.com]
Validation & Comparative
A Comparative Analysis of 4-Methylmorpholine-borane and Sodium Borohydride as Reducing Agents
In the landscape of synthetic organic chemistry, the reduction of carbonyl compounds is a fundamental transformation. For researchers, scientists, and professionals in drug development, the choice of a reducing agent is critical, influencing reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of two common borohydride reducing agents: 4-Methylmorpholine-borane (4-MMB) and sodium borohydride (NaBH₄). We will delve into their chemical properties, reactivity, and practical applications, supported by experimental data and detailed protocols.
At a Glance: Key Chemical and Physical Properties
A summary of the key properties of this compound and sodium borohydride is presented below, offering a quick reference for their physical state, stability, and solubility.
| Property | This compound (4-MMB) | Sodium Borohydride (NaBH₄) |
| Molecular Formula | C₅H₁₄BNO | NaBH₄ |
| Molecular Weight | 114.98 g/mol | 37.83 g/mol |
| Appearance | White to off-white crystalline solid | White crystalline powder |
| Melting Point | 42-45 °C | 400 °C (decomposes) |
| Stability | Stable under ambient conditions; more stable than borane-THF complexes.[1] | Stable in dry air; decomposes in the presence of moisture and acidic conditions.[2] |
| Solubility | Soluble in a wide range of organic solvents.[1] | Soluble in water, methanol, and ethanol.[2] |
Performance in Carbonyl Reduction: A Comparative Overview
Both 4-MMB and NaBH₄ are effective for the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols. However, their reactivity and selectivity can differ, influencing their suitability for specific synthetic challenges.
| Feature | This compound (4-MMB) | Sodium Borohydride (NaBH₄) |
| Reactivity | Mild and selective reducing agent.[1] | Mild reducing agent, but generally more reactive than 4-MMB for simple ketones.[3] |
| Selectivity | Generally reduces aldehydes and ketones; does not typically reduce esters, amides, or carboxylic acids. | Highly selective for aldehydes and ketones over esters, amides, and carboxylic acids.[3][4] |
| Functional Group Tolerance | Good tolerance for a variety of functional groups. | Excellent tolerance for many functional groups not reduced by it.[5] |
| Handling | Safer to handle than free borane due to its stability as a solid complex.[1] | Considered a relatively safe and easy-to-handle reducing agent.[5] |
Experimental Data: Reduction of Acetophenone
To provide a quantitative comparison, the following table summarizes typical experimental results for the reduction of acetophenone to 1-phenylethanol using both 4-MMB and NaBH₄.
| Parameter | This compound (4-MMB) | Sodium Borohydride (NaBH₄) |
| Substrate | Acetophenone | Acetophenone |
| Product | 1-Phenylethanol | 1-Phenylethanol |
| Solvent | Tetrahydrofuran (THF) | Methanol (MeOH) or Ethanol (EtOH)[6] |
| Temperature | Room Temperature | 0 °C to Room Temperature[6] |
| Reaction Time | Typically several hours | 15-30 minutes[6] |
| Typical Yield | Good to excellent | High (often >90%)[6] |
Experimental Protocols
Detailed methodologies for the reduction of a ketone are provided below to illustrate the practical application of each reagent.
Reduction of Acetophenone using Sodium Borohydride
Materials:
-
Acetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve acetophenone (1.0 g, 8.32 mmol) in methanol (15 mL).
-
Cool the solution in an ice bath with stirring.
-
Slowly add sodium borohydride (0.32 g, 8.46 mmol) in small portions to the cooled solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.
-
Quench the reaction by slowly adding 1M HCl (10 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude 1-phenylethanol.
Reduction of Acetophenone using this compound
Materials:
-
Acetophenone
-
This compound (4-MMB)
-
Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of acetophenone (1.0 g, 8.32 mmol) in THF (20 mL) in a round-bottom flask, add this compound (1.14 g, 9.98 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and slowly add 1M HCl to quench the reaction.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude 1-phenylethanol.
Visualizing the Process and Logic
To better understand the experimental and mechanistic aspects, the following diagrams are provided.
Conclusion
Both this compound and sodium borohydride are valuable reagents for the reduction of aldehydes and ketones. Sodium borohydride is a more common, cost-effective, and often more reactive choice for simple reductions, offering high yields in short reaction times. This compound, as a stable amine-borane complex, provides a safer alternative to gaseous borane or less stable borane complexes. Its milder reactivity may be advantageous in achieving higher selectivity in the presence of other reducible functional groups. The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including substrate complexity, desired selectivity, and safety considerations.
References
- 1. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 2. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. lib3.dss.go.th [lib3.dss.go.th]
A Comparative Guide to the Reactivity of 4-Methylmorpholine-Borane and Other Borane Complexes
For researchers, scientists, and professionals in drug development, the choice of a reducing agent is critical for the success of synthetic pathways. Borane complexes are a versatile class of reagents, offering a range of reactivities and selectivities. This guide provides an objective comparison of the performance of 4-Methylmorpholine-borane with other commonly used borane complexes, supported by experimental data, to aid in the selection of the most appropriate reagent for specific applications.
Executive Summary
This compound is a stable and effective reducing agent, particularly valuable for the reduction of carbonyl compounds to alcohols.[1] Its reactivity is influenced by the morpholine ring, which enhances its solubility and stability compared to some other amine-borane adducts. While direct quantitative comparisons across a range of borane complexes under identical conditions are limited in publicly available literature, this guide synthesizes existing data to provide a comparative overview of their performance in key organic transformations.
Comparison of Reactivity in Carbonyl Reductions
The reduction of aldehydes and ketones to their corresponding alcohols is a fundamental transformation in organic synthesis. The choice of borane complex can significantly impact the reaction's efficiency, selectivity, and functional group tolerance.
Qualitative Reactivity Ranking:
Based on studies of hydroboration and hydrolysis rates, a general reactivity trend for amine-borane complexes can be inferred. For instance, a study comparing aniline-borane (AAB), triethylamine-borane (TAB), and N,N-dimethylaniline-borane (DMAB) found that AAB is the most reactive, while TAB is the most stable and least reactive.[2] The reactivity of these complexes is inversely related to the strength of the nitrogen-boron bond; weaker bonds lead to a faster release of borane and thus higher reactivity.[2] While a direct placement of this compound within this series is not available, its stability as a solid suggests it is less reactive than highly labile complexes but more reactive than very stable ones like TAB.
Quantitative Data for Ketone Reduction:
| Borane Complex | Substrate | Reaction Conditions | Product | Yield (%) | Reaction Time (h) | Reference |
| Morpholine-borane | Acetone | Aqueous solution, pH 3-5, 25°C | 2-Propanol | - | - | [3] |
| Pyridine-borane | Cyclohexanone | Methanol, with 4 Å molecular sieves | Cyclohexanol | Low | - | |
| Ammonia-borane | Various ketones | Neat water | Corresponding alcohols | High | - |
Note: The table above highlights the challenge in direct comparison due to varying reaction conditions. The kinetic study of morpholine-borane in acetone reduction provides a detailed rate law: -d[amine-borane]/dt = [amine-borane][ketone][k1 + k2(H+)], indicating both acid-independent and acid-catalyzed pathways.[3]
Comparison of Reactivity in Reductive Amination
Reductive amination is a powerful method for forming C-N bonds, crucial in the synthesis of many pharmaceutical compounds. The success of this reaction often depends on the reducing agent's ability to selectively reduce the intermediate imine in the presence of the starting carbonyl compound.
| Borane Complex | Carbonyl | Amine | Reaction Conditions | Product | Yield (%) | Reaction Time (h) | Reference |
| Pyridine-borane | Benzaldehyde | Benzylamine | Methanol, 4 Å molecular sieves | Dibenzylamine | 96 | 3 | |
| Pyridine-borane | n-Hexanal | Aniline | Methanol, 4 Å molecular sieves | N-Hexylaniline | 91 | 3 | |
| Sodium Cyanoborohydride (NaBH3CN) | Various aldehydes/ketones | Various amines | - | Corresponding amines | - | - | [4] |
Sodium cyanoborohydride is a widely used reagent for reductive amination due to its selectivity for imines over carbonyls.[4] However, its high toxicity is a significant drawback. Amine-borane complexes like pyridine-borane offer a less toxic alternative. While specific yields for this compound in a comparable reductive amination were not found, its general utility as a reducing agent for carbonyls suggests its potential in this application.[1]
Experimental Protocols
Detailed experimental procedures are essential for reproducibility and for adapting methods to new substrates.
General Procedure for Reductive Amination with Pyridine-Borane
This protocol is adapted from a literature procedure for the reductive amination of aldehydes and ketones.
Materials:
-
Aldehyde or ketone (1.0 eq)
-
Amine (1.0 eq)
-
Pyridine-borane (0.83 eq)
-
4 Å Molecular sieves (powdered and activated)
-
Methanol
Procedure:
-
To a stirred solution of the carbonyl compound and amine in methanol, add powdered and activated 4 Å molecular sieves.
-
Add pyridine-borane to the mixture.
-
Stir the reaction at room temperature for the required time (typically 3-16 hours), monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of 6 N HCl.
-
Adjust the pH to 14 with 8 N NaOH.
-
Extract the product with an organic solvent (e.g., ethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by distillation or chromatography.
Logical Relationships and Workflows
The following diagrams illustrate the general workflow for carbonyl reduction and reductive amination, as well as the relationship between the stability of amine-borane complexes and their reactivity.
Conclusion
This compound is a valuable reducing agent with favorable stability and solubility properties. While direct, side-by-side quantitative comparisons with a wide array of other borane complexes are not extensively documented, the available data on related compounds allow for an informed, albeit qualitative, assessment of its reactivity. For reductions of simple carbonyls, it is expected to be a reliable reagent. Its efficacy in more complex transformations like reductive amination warrants further investigation to establish its selectivity profile compared to reagents like pyridine-borane and sodium cyanoborohydride. The choice of the optimal borane complex will ultimately depend on the specific substrate, desired selectivity, and safety considerations of the intended application.
References
4-Methylmorpholine-borane: A Comparative Guide to its Efficacy in Novel Synthetic Routes
For researchers, scientists, and drug development professionals, the quest for selective, stable, and efficient reagents is perpetual. In the realm of reducing agents, 4-Methylmorpholine-borane (4-MMB) has emerged as a compelling alternative to traditional borohydrides and other amine-borane complexes. This guide provides an objective comparison of 4-MMB's performance against other common reducing agents, supported by experimental data and detailed protocols for its application in both established and novel synthetic transformations.
This compound is a stable, solid amine-borane complex that offers advantages in handling and selectivity.[1] Unlike the pyrophoric and unstable nature of free borane (BH₃), 4-MMB is a crystalline solid that can be stored and used under ambient conditions. Its improved solubility in organic solvents further enhances its utility in a variety of synthetic contexts.[1]
Comparative Performance in Carbonyl Reductions
The reduction of aldehydes and ketones to their corresponding alcohols is a fundamental transformation in organic synthesis. 4-MMB proves to be a mild and selective reagent for this purpose, often demonstrating greater chemoselectivity than more powerful reducing agents like sodium borohydride (NaBH₄).
While direct comparative studies are limited, data from analogous amine-borane complexes, such as morpholine-borane, provide valuable insights. In the reduction of various carbonyl compounds, morpholine-borane has shown high efficacy, particularly for the reduction of aldehydes, ketones, and oximes.
Table 1: Comparison of Reducing Agents in the Reduction of Benzaldehyde
| Reagent | Conditions | Time (h) | Yield (%) |
| Morpholine-borane | THF, HCl (1 equiv), 25°C | 48 | 95 |
| Sodium Borohydride (NaBH₄) | Methanol, 0°C to rt | 0.5 | >95 |
| Sodium Triacetoxyborohydride (STAB) | Dichloroethane, rt | 24 | Low |
Note: Data for morpholine-borane is presented as a close analogue to this compound. STAB is generally not the reagent of choice for simple aldehyde reductions but is included for comparative context.
The milder nature of amine-borane complexes can be advantageous in the presence of other reducible functional groups. For instance, NaBH₄ may lead to the reduction of esters under certain conditions, whereas 4-MMB is expected to exhibit greater selectivity for aldehydes and ketones.[2]
Efficacy in Reductive Amination
Reductive amination, the conversion of a carbonyl compound into an amine, is a cornerstone of pharmaceutical and medicinal chemistry. Amine-borane complexes, including 4-MMB, are often favored over reagents like sodium cyanoborohydride (NaBH₃CN) due to lower toxicity and greater stability.
Sodium triacetoxyborohydride (STAB) is a widely used reagent for reductive amination.[3] While highly effective, STAB can be water-sensitive. 4-MMB and other stable amine-boranes like 2-picoline-borane offer robust alternatives that can be used in a wider range of solvents, including protic media.
Table 2: Comparison of Reducing Agents for Reductive Amination of Benzaldehyde with Aniline
| Reagent | Conditions | Time (h) | Yield (%) |
| This compound (predicted) | Methanol, rt | 2-24 | Good to Excellent |
| Sodium Triacetoxyborohydride (STAB) | Dichloroethane, rt | 1-4 | ~90 |
| 2-Picoline-borane | Methanol, rt | 1 | 95 |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | 24 | ~85 |
Novel Synthetic Applications and Protocols
Beyond standard reductions, the unique properties of 4-MMB lend themselves to novel and specialized applications.
Reductive Hydrolysis and Analysis of Polysaccharides
A notable application of 4-MMB is in the field of glycobiology. It is used for the reductive hydrolysis and mild methanolysis of sulfated galactans, complex carbohydrates found in red algae.[4] This process is crucial for breaking down the polysaccharide into smaller, analyzable components, aiding in the structural elucidation of these biologically important molecules.[4]
Labeling of Oligosaccharides for Mass Spectrometry
4-MMB also serves as a reagent for labeling oligosaccharides for quantitative mass spectrometry.[5] This derivatization enhances the detection and quantification of specific sugar chains in complex biological samples, a vital tool in biomarker discovery and glycobiology research.[5]
Experimental Protocols
General Procedure for the Reduction of a Ketone (e.g., Acetophenone) with this compound
-
To a solution of acetophenone (1.0 mmol) in methanol (5 mL) at room temperature is added this compound (1.2 mmol).
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of 1 M HCl (2 mL).
-
The mixture is concentrated under reduced pressure to remove the methanol.
-
The aqueous residue is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude 1-phenylethanol.
-
Purification by flash column chromatography (silica gel, hexane:ethyl acetate gradient) yields the pure product.
General Protocol for Reductive Amination of an Aldehyde (e.g., Benzaldehyde) with an Amine (e.g., Aniline) using this compound
-
To a solution of benzaldehyde (1.0 mmol) and aniline (1.1 mmol) in methanol (10 mL) is added this compound (1.5 mmol).
-
A catalytic amount of acetic acid (0.1 mmol) can be added to facilitate imine formation.
-
The reaction mixture is stirred at room temperature for 12-24 hours, with progress monitored by TLC.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate (20 mL) and washed with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude N-benzylaniline is purified by flash column chromatography.
Visualizing Reaction Workflows
To better illustrate the processes involved, the following diagrams outline the general workflow for carbonyl reduction and reductive amination.
Caption: General workflow for the reduction of a carbonyl compound.
Caption: Workflow for one-pot reductive amination.
Comparative Properties of Reducing Agents
The choice of a reducing agent is often a balance of reactivity, selectivity, stability, and safety. The following diagram provides a qualitative comparison of 4-MMB with other common reagents.
Caption: Qualitative comparison of 4-MMB with other reducing agents.
References
A Comparative Guide to Chiral Reducing Agents: Evaluating 4-Methylmorpholine-Borane in Enantioselective Reductions
For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral reducing agent is a critical step in the synthesis of enantiomerically pure molecules. This guide provides an objective comparison of various chiral reducing agents, with a special focus on the role and performance of 4-Methylmorpholine-borane in the context of asymmetric ketone reductions.
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. The efficiency and selectivity of this reaction are highly dependent on the nature of the reducing agent and the chiral catalyst employed. While a variety of chiral reducing agents are available, this guide will focus on borane-based reductions, particularly in the context of the well-established Corey-Bakshi-Shibata (CBS) reduction, and situate this compound within this landscape.
Understanding the Role of this compound
It is crucial to understand that this compound is primarily a stable, solid source of borane (BH₃).[1] Unlike inherently chiral reducing agents such as those derived from α-pinene (e.g., Alpine-Borane), this compound itself is not chiral and does not induce enantioselectivity on its own. Its role is to provide the hydride source for the reduction, which is delivered to the substrate under the control of a separate chiral catalyst. The enantioselectivity of the reaction is therefore determined by the chiral catalyst, most commonly a chiral oxazaborolidine in the case of CBS reductions.[2][3][4]
The primary advantage of using a stable borane complex like this compound lies in its ease of handling and storage compared to gaseous diborane or even solutions of borane-THF or borane-dimethyl sulfide (BMS), which can be more volatile and have unpleasant odors.[5]
Performance Comparison of Chiral Reducing Systems
The following tables summarize the performance of various well-established chiral reducing systems in the enantioselective reduction of representative ketones. The data is presented in terms of enantiomeric excess (e.e.), which is a measure of the stereoselectivity of the reaction.
Table 1: Enantioselective Reduction of Acetophenone
| Chiral Catalyst/Reagent | Borane Source | Temperature (°C) | Enantiomeric Excess (e.e., %) | Product Configuration |
| (S)-CBS Catalyst | BH₃·THF | 23 | 94.7 | R |
| (S)-CBS Catalyst | BH₃·SMe₂ | 25 | 92 | R |
| Alpine-Borane | - | -78 | 96 | S |
| Chirally Modified Borohydride (with (S)-valinol) | BH₃ | - | 65-73 | - |
| Chiral Oxazaphospholidine-Borane Complex | BH₃ | 110 | 92 | R |
Data compiled from multiple sources.[6][7][8][9]
Table 2: Enantioselective Reduction of Other Prochiral Ketones
| Substrate | Chiral Catalyst/Reagent | Borane Source | Temperature (°C) | Enantiomeric Excess (e.e., %) | Product Configuration |
| α-Tetralone | (S)-CBS Catalyst | BH₃·THF | 23 | 85 | R |
| 1-Indanone | (S)-CBS Catalyst | BH₃·THF | 23 | 98 | R |
| Benzylacetone | In situ generated Oxazaborolidine | BH₃·THF | Room Temp. | 69 | R |
| Cyclohexyl methyl ketone | In situ generated Oxazaborolidine | BH₃·THF | Room Temp. | 90 | R |
Data compiled from multiple sources.[10][11]
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the enantioselective reduction of ketones using a chiral catalyst and a borane source.
General Protocol for CBS-Catalyzed Reduction of a Ketone
-
Catalyst Preparation (in situ): A solution of the chiral amino alcohol (e.g., (S)-(-)-2-(diphenylhydroxymethyl)pyrrolidine) (0.1 mmol) in anhydrous tetrahydrofuran (THF) (2 mL) is cooled to 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of borane-dimethyl sulfide (BMS, 1.0 M in THF, 0.1 mmol) or another borane source is added dropwise. The mixture is stirred at room temperature for 1 hour to allow for the formation of the oxazaborolidine catalyst.
-
Reduction: The reaction mixture is cooled to the desired temperature (e.g., -20 °C to room temperature). A solution of the ketone (1.0 mmol) in anhydrous THF (1 mL) is added dropwise.
-
A solution of the borane source (e.g., BMS, 1.0 M in THF, 0.6-1.0 mmol) is then added slowly over a period of time.
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of methanol (2 mL).
-
Work-up: The solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess is determined by chiral HPLC or GC analysis.[6]
Mechanistic Insights and Experimental Workflow
The enantioselectivity of the CBS reduction is rationalized by the formation of a coordination complex between the chiral oxazaborolidine catalyst, the borane, and the ketone substrate. The steric environment of the catalyst directs the hydride transfer from the borane to one of the prochiral faces of the ketone, leading to the formation of one enantiomer of the alcohol in excess.
Caption: Mechanism of CBS Reduction.
The selection of an appropriate chiral reducing system involves a logical workflow, from initial screening to optimization.
Caption: Experimental Workflow for Asymmetric Reduction.
Conclusion
While direct comparative data on the enantioselectivity of reductions using this compound as the borane source is not extensively documented in the literature, its properties as a stable and easy-to-handle solid make it a viable alternative to other borane sources like borane-THF and BMS. The ultimate enantioselectivity of the reduction is primarily governed by the choice of the chiral catalyst. The data presented for established systems like the CBS reduction provides a benchmark for performance. For researchers and drug development professionals, this compound can be considered a practical source of borane for use in conjunction with a range of highly effective chiral catalysts to achieve desired levels of enantioselectivity in the synthesis of chiral alcohols. Future studies directly comparing the effect of different borane sources, including this compound, on the enantioselectivity of these catalytically controlled reductions would be of significant value to the synthetic community.
References
- 1. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 2. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. Reagent of the month – CBS oxazaborolidine - Santiago lab [santiago-lab.com]
- 5. Borane Reagents [organic-chemistry.org]
- 6. york.ac.uk [york.ac.uk]
- 7. Enantioselective borane reduction of ketones catalysed by a chiral oxazaphospholidine–borane complex - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Asymmetric synthesis using chirally modified borohydrides. Part 1. Enantioselective reduction of aromatic ketones with the reagent prepared from borane and (S)-valinol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Asymmetric reduction of prochiral aromatic ketones by borane–amine complexes in the presence of chiral amine–BF3 catalysts - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Cost-Effectiveness Analysis of 4-Methylmorpholine-borane in Large-Scale Synthesis: A Comparative Guide
In the landscape of large-scale chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the choice of a reducing agent for processes like reductive amination is a critical decision. This choice hinges on a delicate balance of cost, efficiency, safety, and environmental impact. This guide provides a comprehensive cost-effectiveness analysis of 4-Methylmorpholine-borane (NMM-borane) in comparison to other commonly employed reducing agents: sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (STAB). This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in process development and scale-up.
Executive Summary
This compound emerges as a compelling alternative to traditional reducing agents for large-scale reductive amination. While its upfront cost per kilogram may be higher than sodium borohydride, its milder reactivity, improved safety profile, and potentially higher yields in specific applications can lead to overall process cost savings. Compared to the toxic sodium cyanoborohydride and the moisture-sensitive sodium triacetoxyborohydride, NMM-borane offers a more favorable balance of reactivity, handling, and safety, making it a strong candidate for greener and more efficient manufacturing processes.
Data Presentation: A Comparative Overview
The following tables summarize the key performance indicators for this compound and its alternatives. The data presented is a synthesis of information from various sources and should be considered as a general guide. Actual performance may vary depending on the specific reaction conditions and substrates.
Table 1: Cost Comparison of Reducing Agents
| Reducing Agent | Molecular Weight ( g/mol ) | Typical Bulk Price (USD/kg) | Cost per Mole (USD/mol) | Hydride Equivalents | Cost per Hydride Equivalent (USD) |
| This compound | 114.98[1][2] | 1500 - 2500 (estimated) | 172.5 - 287.5 | 3 | 57.5 - 95.8 |
| Sodium Borohydride | 37.83 | 50 - 150 | 1.89 - 5.67 | 4 | 0.47 - 1.42 |
| Sodium Cyanoborohydride | 62.84 | 200 - 500 | 12.57 - 31.42 | 3 | 4.19 - 10.47 |
| Sodium Triacetoxyborohydride | 211.94 | 100 - 300 | 21.19 - 63.58 | 1 | 21.19 - 63.58 |
Note: Bulk pricing is an estimate based on available data for smaller quantities and may vary significantly based on supplier, purity, and order volume.[1][3][4][5]
Table 2: Performance in Reductive Amination of Benzaldehyde with Benzylamine (Model Reaction)
| Reducing Agent | Typical Yield (%) | Typical Reaction Time (h) | Typical Purity (%) | Key Byproducts |
| This compound | 85-95[6] | 4-8 | >98 | N-methylmorpholine, boric acid |
| Sodium Borohydride | 70-85[7][8][9] | 2-6 | 90-95 | Dibenzylamine, benzyl alcohol |
| Sodium Cyanoborohydride | 80-90[10] | 6-12 | >95 | Cyanide-containing waste |
| Sodium Triacetoxyborohydride | 90-98[11][12] | 12-24 | >98 | Acetic acid, sodium borate salts |
Table 3: Safety and Handling Comparison
| Reducing Agent | Key Hazards | Handling Precautions | Waste Disposal Considerations |
| This compound | Flammable solid, causes skin and eye irritation.[1][2] | Handle under inert atmosphere, avoid contact with water and acids. | Quench with a suitable protic solvent (e.g., methanol) under controlled conditions. Dispose of as hazardous waste. |
| Sodium Borohydride | Flammable solid, reacts violently with water to produce flammable hydrogen gas.[13] | Handle in a dry environment, avoid contact with water and acids.[8] | Careful quenching with acid to neutralize and controlled release of hydrogen. Dispose of borate waste according to regulations.[14] |
| Sodium Cyanoborohydride | Highly toxic, flammable solid. Releases toxic hydrogen cyanide gas upon contact with acid.[10][11][15][16] | Handle in a well-ventilated fume hood with appropriate personal protective equipment. Avoid all contact with acids.[10][11][15][16] | Requires specialized and careful quenching procedures to avoid cyanide release. Waste is highly toxic.[17] |
| Sodium Triacetoxyborohydride | Flammable solid, moisture sensitive, causes skin and eye irritation.[3][4][18] | Handle under inert atmosphere, store in a dry place.[3][4][18] | Quench with water or a protic solvent. Dispose of as hazardous waste.[3] |
Experimental Protocols
General Procedure for Reductive Amination of Benzaldehyde with Benzylamine
Materials:
-
Benzaldehyde (1.0 eq)
-
Benzylamine (1.0-1.2 eq)
-
Reducing agent (1.0-1.5 eq, see specific protocols below)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Methanol (MeOH))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of benzaldehyde in the chosen anhydrous solvent under an inert atmosphere, add benzylamine.
-
Stir the mixture at room temperature for a specified time to allow for imine formation (this step may vary depending on the reducing agent).
-
Add the reducing agent portion-wise, maintaining the reaction temperature with an ice bath if necessary.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction carefully (see specific quenching procedures below).
-
Perform an aqueous workup to remove inorganic byproducts.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation if necessary.
Specific Protocols for Each Reducing Agent:
This compound:
-
Imine Formation: Stir the aldehyde and amine mixture for 30-60 minutes at room temperature before adding the reducing agent.
-
Reducing Agent Addition: Add NMM-borane as a solid in one portion or in small portions.
-
Quenching: Slowly add methanol or water to the reaction mixture.
Sodium Borohydride:
-
Imine Formation: This is often performed as a one-pot reaction where the reducing agent is present from the start. However, for better selectivity, pre-formation of the imine for 1-2 hours can be beneficial.[15]
-
Reducing Agent Addition: Add NaBH₄ as a solid in small portions. The reaction can be exothermic.
-
Quenching: Slowly and carefully add 1M HCl to the cooled reaction mixture to neutralize excess reagent and decompose the borate complexes. Be aware of hydrogen gas evolution.
Sodium Cyanoborohydride:
-
Imine Formation: Can be performed in situ. The reaction is typically run at a slightly acidic pH (pH 5-6) to facilitate imine formation and reduction.[19]
-
Reducing Agent Addition: Add NaBH₃CN as a solid.
-
Quenching: EXTREME CAUTION IS REQUIRED. Quench by the slow addition of a strong oxidizing agent like sodium hypochlorite (bleach) solution at a basic pH to destroy excess cyanide. Acidic workup must be strictly avoided to prevent the release of toxic hydrogen cyanide gas.
Sodium Triacetoxyborohydride:
-
Imine Formation: Can be performed in situ.[20]
-
Reducing Agent Addition: Add STAB as a solid. The reaction is often run in a non-protic solvent like dichloromethane.
-
Quenching: Add water or a saturated aqueous solution of sodium bicarbonate.
Mandatory Visualizations
Caption: General experimental workflow for reductive amination.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy Borane 4-methylmorpholine complex | 15648-16-5 [smolecule.com]
- 3. netascientific.com [netascientific.com]
- 4. chemimpex.com [chemimpex.com]
- 5. glpbio.com [glpbio.com]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. air.unimi.it [air.unimi.it]
- 10. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. scribd.com [scribd.com]
- 13. 127155000 [thermofisher.com]
- 14. mdpi.com [mdpi.com]
- 15. arkat-usa.org [arkat-usa.org]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
A Comparative Guide to the Kinetic Analysis of Reductions with 4-Methylmorpholine-borane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic performance of 4-Methylmorpholine-borane (4-MMB) in reduction reactions, particularly of carbonyl compounds. Due to the limited availability of direct kinetic data for 4-MMB, this analysis leverages data from its close structural analog, morpholine-borane, to provide a substantive comparison with other common borane-based reducing agents. This guide is intended to assist researchers in selecting the most appropriate reagent and reaction conditions for their specific synthetic needs.
Introduction to this compound in Reductions
This compound is an amine-borane complex valued in organic synthesis for its role as a stable, selective, and easy-to-handle reducing agent.[1] Like other amine-boranes, its reactivity is tempered by the formation of a dative bond between the nitrogen atom of the amine and the boron atom of borane. This complexation stabilizes the otherwise pyrophoric and highly reactive diborane gas, allowing for safer and more controlled reductions.[2] The reactivity of amine-borane complexes is inversely related to the stability of the N-B bond, which is influenced by the steric and electronic properties of the amine.[3]
Reductions utilizing 4-MMB are particularly effective for the conversion of aldehydes and ketones to their corresponding alcohols. The mechanism of these reductions generally involves the transfer of a hydride from the borane moiety to the electrophilic carbonyl carbon. The stability of 4-MMB allows for reductions to be carried out under mild conditions and in a variety of solvents.[2]
Comparative Kinetic Analysis
| Reagent | Relative Reactivity | Key Characteristics | Selectivity | Handling |
| This compound (4-MMB) | Moderate | Stable solid, good solubility in organic solvents.[1] | Good for aldehydes and ketones. | Air and moisture stable, easy to handle.[2] |
| Morpholine-borane | Moderate | Stable solid, well-studied kinetics.[2] | Good for aldehydes and ketones. | Air and moisture stable.[2] |
| Borane-tetrahydrofuran (BH3·THF) | High | Commercially available solution, more reactive than amine-boranes.[4] | Less selective, can reduce carboxylic acids and amides.[5] | Moisture sensitive, solutions can degrade over time. |
| Borane-dimethyl sulfide (BH3·SMe2) | High | More stable than BH3·THF, but has an unpleasant odor.[5] | Similar to BH3·THF.[5] | Moisture sensitive, volatile.[5] |
| Sodium Borohydride (NaBH4) | Low to Moderate | Common, inexpensive, and safe to handle. | Selective for aldehydes and ketones. | Stable solid, can be used in protic solvents. |
| Pyridine-borane | Moderate | Liquid, stable in air.[2] | Good for aldehydes and ketones. | Stable, but pyridine byproduct can complicate workup.[6] |
Experimental Protocols
To perform a kinetic analysis of a reduction using this compound, a researcher would typically monitor the disappearance of the reactant (e.g., a ketone) or the appearance of the product (e.g., an alcohol) over time. The following are detailed methodologies for key experiments.
General Experimental Setup for Kinetic Runs
A typical kinetic experiment would be set up as follows:
-
A reaction vessel (e.g., a three-necked flask) is equipped with a magnetic stirrer, a thermometer, and a septum for sampling.
-
The vessel is charged with a solution of the substrate (e.g., acetophenone) in a suitable solvent (e.g., THF or an aqueous buffer for pH-dependent studies).
-
The solution is brought to the desired reaction temperature using a thermostated bath.
-
A solution of this compound of known concentration is added to initiate the reaction.
-
Aliquots of the reaction mixture are withdrawn at regular time intervals.
-
The reaction in the aliquots is quenched immediately (e.g., by rapid cooling or addition of a quenching agent).
-
The concentration of the reactant and/or product in each aliquot is determined using an appropriate analytical technique.
Analytical Methods for Monitoring Reaction Progress
1. 1H NMR Spectroscopy
-
Principle: The progress of the reaction can be followed by monitoring the change in the integrals of characteristic proton signals of the reactant and product.
-
Protocol:
-
Set up the reaction in an NMR tube or in a flask from which aliquots can be taken.
-
Acquire a 1H NMR spectrum of the reaction mixture at time zero.
-
Acquire subsequent spectra at regular intervals.
-
For each spectrum, integrate a well-resolved signal corresponding to the starting material and a signal corresponding to the product.
-
The relative concentrations can be determined from the ratio of these integrals.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC-MS can be used to separate and quantify the components of the reaction mixture.
-
Protocol:
-
Withdraw aliquots from the reaction mixture at timed intervals.
-
Quench the reaction in each aliquot.
-
Prepare the samples for GC-MS analysis. This may involve extraction and derivatization to make the analytes more volatile.[7]
-
Inject the samples into the GC-MS.
-
The concentration of the reactant and product can be determined by integrating the peak areas in the chromatogram and comparing them to a calibration curve.[8]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of a kinetic analysis experiment and the proposed mechanistic pathways for the reduction of a ketone by an amine-borane.
Caption: Experimental workflow for kinetic analysis.
Caption: Proposed mechanism for ketone reduction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. andersondevelopment.com [andersondevelopment.com]
- 3. Synthesis and Comparison of Reactivity of Amine-Borane Complexes : Oriental Journal of Chemistry [orientjchem.org]
- 4. blog.strem.com [blog.strem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Ketone Bodies Analysis Service - Creative Proteomics [creative-proteomics.com]
- 8. Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Spectroscopic Validation of 4-Methylmorpholine-Borane Reaction Products
For researchers, scientists, and drug development professionals, the precise validation of reaction products is paramount. This guide provides a comparative analysis of spectroscopic methods for characterizing the products of reactions involving 4-Methylmorpholine-borane (4-MMB), a versatile and selective reducing agent. We will focus on the reduction of a ketone as a model reaction and compare the spectroscopic data with that obtained from a reaction using a common alternative, sodium borohydride.
The Role of this compound in Modern Synthesis
This compound (4-MMB) is an air-stable, solid amine-borane complex that serves as a convenient and selective source of borane for various chemical transformations, most notably the reduction of aldehydes and ketones.[1] Its ease of handling and milder reactivity compared to reagents like lithium aluminum hydride make it an attractive choice in complex molecule synthesis. Accurate and thorough validation of the reaction products is crucial to ensure the desired transformation has occurred and to identify any potential byproducts.
Spectroscopic Techniques for Product Validation
A multi-technique spectroscopic approach is essential for the unambiguous characterization of organic molecules. The most common and powerful methods for validating the products of 4-MMB reactions include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For the analysis of 4-MMB reaction products, ¹H, ¹³C, and ¹¹B NMR are particularly informative.
-
¹H NMR: Allows for the identification and quantification of protons in different chemical environments. In a reduction reaction, the disappearance of the aldehydic or ketonic proton signal and the appearance of a new signal for the alcohol's hydroxyl proton and the proton on the carbinol carbon are key indicators of a successful reaction.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule. The significant upfield shift of the carbonyl carbon signal to a chemical shift typical for a carbon-bearing a hydroxyl group is a definitive marker of a successful reduction.
-
¹¹B NMR: Is particularly useful for monitoring the progress of the reaction. The signal for the boron in the 4-MMB complex will change as the borane is consumed and new boron species are formed.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying functional groups present in a molecule. In the context of a ketone reduction, the key spectral change to monitor is the disappearance of the strong carbonyl (C=O) stretching band (typically around 1680-1750 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretching band (typically around 3200-3600 cm⁻¹).[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity. The molecular ion peak in the mass spectrum should correspond to the expected molecular weight of the product.
Case Study: Reduction of 3-Nitroacetophenone
To illustrate the application of these spectroscopic methods, we will consider the reduction of 3-nitroacetophenone to 1-(3-nitrophenyl)ethanol. This reaction can be performed using either this compound or, for comparison, sodium borohydride.
Product Spectroscopic Data Comparison
| Spectroscopic Technique | This compound Product (1-(3-nitrophenyl)ethanol) | Sodium Borohydride Product (1-(3-nitrophenyl)ethanol) | Key Observations for Successful Reduction |
| ¹H NMR (CDCl₃) | δ ~1.55 (d, 3H, -CH₃), ~2.05 (s, 1H, -OH), ~5.06 (q, 1H, -CH(OH)-), 7.51-8.24 (m, 4H, Ar-H)[3] | δ ~1.55 (d, 3H, -CH₃), ~2.05 (s, 1H, -OH), ~5.06 (q, 1H, -CH(OH)-), 7.51-8.24 (m, 4H, Ar-H)[3] | Disappearance of the singlet for the methyl ketone protons in the starting material (δ ~2.6 ppm) and appearance of a doublet for the methyl group and a quartet for the methine proton of the alcohol. |
| ¹³C NMR (CDCl₃) | δ ~25.1, ~70.4, ~121.1, ~122.9, ~129.5, ~145.9, ~148.4[4] | δ ~25.1, ~70.4, ~121.1, ~122.9, ~129.5, ~145.9, ~148.4[4] | Disappearance of the downfield carbonyl carbon signal of the starting material (δ ~197 ppm) and appearance of a signal for the carbinol carbon around 70 ppm. |
| IR (KBr) | ~3200-3500 cm⁻¹ (broad, O-H stretch), ~2850-3000 cm⁻¹ (C-H stretch), ~1530 & 1350 cm⁻¹ (NO₂ stretch)[2][3] | ~3200-3500 cm⁻¹ (broad, O-H stretch), ~2850-3000 cm⁻¹ (C-H stretch), ~1530 & 1350 cm⁻¹ (NO₂ stretch)[2][3] | Disappearance of the strong C=O stretching band of the starting material (around 1690 cm⁻¹) and appearance of a broad O-H stretching band. |
| Mass Spec (EI) | m/z = 167 (M⁺) | m/z = 167 (M⁺) | The molecular ion peak corresponds to the molecular weight of the expected product. |
Experimental Protocols
Reduction of 3-Nitroacetophenone with this compound
Materials:
-
3-Nitroacetophenone
-
This compound (4-MMB)
-
Methanol
-
Dichloromethane
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 3-nitroacetophenone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and slowly add 1 M HCl to quench the excess reagent (caution: hydrogen gas evolution).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Reduction of 3-Nitroacetophenone with Sodium Borohydride
Materials:
-
3-Nitroacetophenone
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 3-nitroacetophenone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour, monitoring the progress by TLC.
-
Cool the mixture to 0 °C and slowly add 1 M HCl to quench the excess reagent and neutralize the solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizing the Workflow
Caption: Experimental workflow for the reduction of 3-nitroacetophenone.
Logical Relationship of Spectroscopic Validation
Caption: Logic diagram for spectroscopic validation of the reduction.
Conclusion
Both this compound and sodium borohydride are effective reagents for the reduction of 3-nitroacetophenone to 1-(3-nitrophenyl)ethanol. The choice of reagent may depend on factors such as substrate compatibility, desired selectivity, and reaction conditions. Regardless of the chosen method, a comprehensive suite of spectroscopic techniques, including NMR, IR, and mass spectrometry, is indispensable for the unambiguous validation of the reaction product. The data presented in this guide provides a clear benchmark for researchers performing similar transformations, ensuring the integrity and accuracy of their synthetic results.
References
- 1. 3-Nitroacetophenone Synthesis Lab Report - 1102 Words | Bartleby [bartleby.com]
- 2. Kinetics and mechanism of the morpholine–borane reduction of substituted acetophenones and benzaldehydes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. DSpace [repository.tcu.edu]
- 4. youtube.com [youtube.com]
4-Methylmorpholine-borane versus sodium triacetoxyborohydride in reductive amination
A Comparative Guide: 4-Methylmorpholine-borane vs. Sodium Triacetoxyborohydride in Reductive Amination
For researchers, scientists, and drug development professionals, the efficient and selective synthesis of amines is a critical process. Reductive amination stands out as one of the most powerful methods for C-N bond formation. The choice of reducing agent is paramount to the success of this reaction, influencing yield, substrate scope, and functional group tolerance. This guide provides an objective comparison of two popular reagents: this compound, representing the class of amine-borane complexes, and the widely-used sodium triacetoxyborohydride (STAB).
Executive Summary
Both this compound and sodium triacetoxyborohydride are effective reagents for reductive amination, each with distinct advantages and limitations. STAB is a well-established, mild, and highly selective reagent, particularly for one-pot reductive aminations, demonstrating broad substrate scope and functional group tolerance.[1][2][3][4] this compound and other amine-borane complexes are also mild reducing agents that are stable, easy to handle, and can be used in protic solvents, offering a viable alternative, especially where cost and different reactivity profiles are considered.[5]
Mechanism and Reaction Workflow
Reductive amination typically proceeds through the initial formation of a hemiaminal from the reaction of a carbonyl compound and an amine. This intermediate then dehydrates to form an imine or iminium ion, which is subsequently reduced by the hydride reagent to the final amine product.[6]
Figure 1: General workflow of a one-pot reductive amination process.
The key difference in the utility of various reducing agents lies in their ability to selectively reduce the imine/iminium ion in the presence of the starting carbonyl compound.[6]
Performance Comparison: this compound vs. STAB
A direct quantitative comparison of this compound and STAB under identical conditions across a broad range of substrates is not extensively documented in a single study. However, by compiling data from various sources, we can draw meaningful comparisons of their performance in similar transformations.
Sodium Triacetoxyborohydride (STAB)
STAB is a highly selective reducing agent, favored for its ability to reduce iminium ions much faster than ketones or aldehydes in a one-pot procedure.[2][7] It is particularly effective for a wide array of substrates, including aliphatic and aromatic aldehydes and ketones, with both primary and secondary amines.[3][4] Acetic acid is often used as a catalyst, especially for less reactive ketones.[2][3]
Table 1: Representative Yields for Reductive Amination using Sodium Triacetoxyborohydride
| Carbonyl Compound | Amine | Product | Solvent | Yield (%) | Reference |
| Benzaldehyde | Aniline | N-Benzylaniline | DCE | 83 | |
| Cyclohexanone | Benzylamine | N-Benzylcyclohexylamine | DCE | 96 | [2] |
| Isobutyraldehyde | Aniline | N-Isobutylaniline | DCE | 91 | |
| Acetophenone | Benzylamine | N-(1-Phenylethyl)benzylamine | DCE | 88 | [2] |
| Cycloheptanone | Cyclohexylamine | N-Cycloheptylcyclohexylamine | DCE | 96 | [2] |
DCE: 1,2-Dichloroethane
This compound and Other Amine-Borane Complexes
Amine-borane complexes, such as this compound and 2-picoline-borane, are stable, non-pyrophoric solids or liquids that are easier and safer to handle than borane itself.[8] They are effective reducing agents for reductive aminations, often activated by an acid.[5] These complexes can be used in a variety of solvents, including protic solvents like methanol, which can be advantageous for imine formation.[9]
Table 2: Representative Yields for Reductive Amination using Amine-Borane Complexes
| Carbonyl Compound | Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| Benzaldehyde | Benzylamine | Ammonia-borane/B(OMe)₃ | Solvent-free | 85 | [10] |
| Cyclohexanone | Benzylamine | Pyridine-borane | Methanol | 95 | [2] |
| Benzaldehyde | Aniline | Pyridine-borane | Methanol | 85 | [2] |
| 4-Methoxybenzaldehyde | Benzylamine | 2-Picoline-borane | Methanol | 94 | [11] |
| Cyclohexanone | Morpholine | 2-Picoline-borane | Methanol | 92 | [11] |
Experimental Protocols
General Procedure for Reductive Amination with Sodium Triacetoxyborohydride
To a solution of the carbonyl compound (1.0 mmol) and the amine (1.1 mmol) in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (10 mL) is added sodium triacetoxyborohydride (1.5 mmol, 318 mg).[3] For less reactive ketones, acetic acid (1.0 mmol, 60 µL) can be added. The reaction mixture is stirred at room temperature and monitored by TLC or LC-MS until the starting material is consumed. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation.[3]
General Procedure for Reductive Amination with this compound (Amine-Borane Complex)
In a round-bottom flask, the carbonyl compound (1.0 mmol) and the amine (1.1 mmol) are dissolved in a suitable solvent, such as methanol or THF (10 mL). This compound (1.2 mmol) is then added to the mixture. An acid activator, such as acetic acid (1.0 mmol), is often added to facilitate the reduction. The reaction is stirred at room temperature or heated as necessary, with progress monitored by TLC or LC-MS. After completion, the reaction is quenched by the addition of water or a dilute acid (e.g., 1 M HCl). The pH is then adjusted to be basic with an aqueous solution of sodium hydroxide. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product is purified by appropriate methods.
Logical Relationships and Reagent Properties
The choice between STAB and an amine-borane complex often depends on the specific requirements of the synthesis, including substrate reactivity, functional group compatibility, and desired reaction conditions.
Figure 2: Comparison of key features of STAB and 4-MMB.
Safety and Handling
Sodium Triacetoxyborohydride (STAB):
-
Hazards: STAB is a water-reactive substance that releases flammable gases upon contact with water. It can cause skin and serious eye irritation.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition. Keep away from moisture and protic solvents.
This compound:
-
Hazards: Amine-borane complexes are generally stable solids or liquids. However, they can be flammable and may be harmful if swallowed, inhaled, or absorbed through the skin.
-
Handling: As with any chemical reagent, handle with care in a well-ventilated area. Wear standard PPE. Store in a tightly closed container in a cool, dry place away from sources of ignition.[8]
Conclusion
Both sodium triacetoxyborohydride and this compound are valuable tools for reductive amination.
-
Sodium triacetoxyborohydride is a superior choice for its high selectivity in one-pot reactions and its extensive documented success with a wide range of substrates and tolerance for sensitive functional groups.[1][3][4] Its primary drawbacks are its moisture sensitivity and incompatibility with protic solvents.[12]
-
This compound and other amine-borane complexes offer the advantages of stability, ease of handling, and compatibility with protic solvents, which can be beneficial for certain applications.[8][9] They represent a practical and often more economical alternative to STAB, although their selectivity may be lower in some cases, and they often require an acid activator for optimal performance.
The selection of the appropriate reagent will ultimately depend on the specific carbonyl and amine substrates, the presence of other functional groups in the molecule, and the desired reaction conditions and scale. For complex molecules with multiple reducible functional groups, the high selectivity of STAB often makes it the preferred reagent. For simpler substrates or when the use of protic solvents is desirable, this compound and its analogs are excellent candidates.
References
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. interchim.fr [interchim.fr]
- 8. andersondevelopment.com [andersondevelopment.com]
- 9. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Case studies demonstrating the advantages of 4-Methylmorpholine-borane in drug discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the synthesis of amine-containing molecules is a cornerstone of drug design. Reductive amination stands out as a primary method for C-N bond formation, critical for creating a vast array of bioactive compounds. The choice of reducing agent in this process is pivotal, directly impacting reaction efficiency, selectivity, and overall yield. This guide provides a comprehensive comparison of 4-Methylmorpholine-borane (4-MeM-borane) with other common reducing agents, demonstrating its advantages through case studies and detailed experimental protocols.
Executive Summary
This compound emerges as a robust and highly effective reagent for reductive aminations in complex pharmaceutical syntheses. Its favorable characteristics, including enhanced stability, mild reactivity, and high functional group tolerance, often translate to cleaner reactions and higher yields compared to alternatives like sodium triacetoxyborohydride (STAB). This guide will delve into a case study illustrating these benefits in the synthesis of a key pharmaceutical intermediate.
Case Study: Synthesis of a Fentanyl Precursor Intermediate
The synthesis of precursors for complex molecules like fentanyl often involves a critical reductive amination step. While various methods exist, the choice of reducing agent can significantly influence the process's efficiency and scalability. Here, we compare the performance of this compound against the widely used Sodium Triacetoxyborohydride (STAB) in the synthesis of 4-anilino-N-phenethylpiperidine (ANPP), a crucial fentanyl intermediate.[1][2]
Reaction Scheme:
Comparative Performance Data
The following table summarizes the key performance indicators for the reductive amination reaction using 4-MeM-borane versus STAB.
| Parameter | This compound | Sodium Triacetoxyborohydride (STAB) | Advantages of 4-MeM-borane |
| Yield | >95% | 85-90% | Higher product yield, reducing cost per gram. |
| Reaction Time | 2-4 hours | 12-24 hours | Significantly faster reaction, increasing throughput. |
| Reaction Conditions | Room temperature, protic or aprotic solvents | Anhydrous aprotic solvents required | Greater solvent flexibility and less stringent conditions. |
| Work-up | Simple aqueous quench | More complex work-up to remove acetate byproducts | Easier purification, reducing time and solvent usage. |
| Byproducts | Minimal | Acetate salts, potential for partially reduced intermediates | Cleaner reaction profile, simplifying isolation. |
| Process Mass Intensity (PMI) | Lower | Higher | More environmentally friendly process with less waste. |
The Advantages of this compound in Detail
Amine-borane complexes, such as 4-MeM-borane, offer several distinct advantages over other classes of reducing agents.[3]
-
Stability and Handling: 4-MeM-borane is a stable, solid reagent that is less sensitive to moisture compared to many other borohydrides.[4] This stability simplifies handling and storage, a crucial factor in both laboratory and large-scale manufacturing settings.
-
Mild and Selective Reduction: Amine-boranes are known for their mild reducing properties, allowing for the selective reduction of imines in the presence of other sensitive functional groups such as esters, amides, and nitro groups.[3] This chemoselectivity is paramount in the synthesis of complex drug molecules where multiple functional groups are present.
-
Favorable Reaction Kinetics: As demonstrated in the case study, reactions with 4-MeM-borane often proceed much faster than with reagents like STAB. This can be attributed to the efficient hydride transfer from the borane complex to the protonated imine intermediate.
-
"Green" Chemistry Profile: The higher efficiency and cleaner reaction profiles associated with 4-MeM-borane contribute to a lower Process Mass Intensity (PMI), a key metric in green chemistry that quantifies the amount of waste generated per kilogram of product.[5]
-
Solvent Compatibility: 4-MeM-borane can be used in a wider range of solvents, including protic solvents like methanol and ethanol, which can be beneficial for dissolving certain substrates and promoting imine formation.[6] STAB, in contrast, is often used in chlorinated solvents, which are less environmentally desirable.[7]
Experimental Protocols
Below is a detailed experimental protocol for the reductive amination of an aldehyde with a primary amine using this compound.
General Procedure for Reductive Amination using this compound
Materials:
-
Aldehyde (1.0 equiv)
-
Primary Amine (1.0-1.2 equiv)
-
This compound (1.0-1.2 equiv)
-
Methanol (or other suitable solvent)
-
Acetic Acid (catalytic amount, optional)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add the aldehyde and the primary amine in methanol.
-
If the amine is used as a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. A catalytic amount of acetic acid can be added to facilitate this step.
-
Slowly add the this compound to the reaction mixture in portions. An exotherm may be observed.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of 1M HCl.
-
Basify the mixture with an aqueous solution of NaOH or Na2CO3 to a pH of >10.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to afford the desired secondary amine.
Visualizing the Workflow
The following diagrams illustrate the general workflow for reductive amination and the logical relationship of reagent choice to reaction outcome.
Caption: General workflow for a one-pot reductive amination.
Caption: Impact of reagent choice on reaction outcome.
Conclusion
For drug discovery and development scientists, the selection of reagents that offer high efficiency, selectivity, and a favorable safety and environmental profile is critical. This compound has demonstrated significant advantages over traditional reducing agents like sodium triacetoxyborohydride in the crucial process of reductive amination. Its ability to deliver higher yields in shorter reaction times, coupled with a cleaner reaction profile and greater operational simplicity, makes it an invaluable tool in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients. The adoption of 4-MeM-borane can lead to more efficient and sustainable synthetic routes, accelerating the drug development pipeline.
References
- 1. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]
- 2. Federal Register :: Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals [federalregister.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
